molecular formula C3H6BrClO B1265474 1-Bromo-3-chloropropan-2-ol CAS No. 4540-44-7

1-Bromo-3-chloropropan-2-ol

Cat. No.: B1265474
CAS No.: 4540-44-7
M. Wt: 173.43 g/mol
InChI Key: TVDCSPSRGSLXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halohydrins in Contemporary Organic Synthesis

Halohydrins are a class of organic compounds that contain both a halogen atom and a hydroxyl group on adjacent carbon atoms. fiveable.meallen.in This structural feature makes them highly valuable and versatile intermediates in modern organic synthesis. fiveable.me The reactivity of halohydrins allows for a wide range of chemical transformations, making them key building blocks for the synthesis of more complex molecules. fiveable.mebyjus.com

One of the most significant applications of halohydrins is their conversion to epoxides. fiveable.mebyjus.com This intramolecular reaction, typically carried out in the presence of a base, proceeds through an SN2 mechanism to form a three-membered ring containing an oxygen atom. byjus.comwikipedia.org Epoxides are themselves important synthetic intermediates, as they can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups. fiveable.me

Halohydrins are also instrumental in the synthesis of substituted alcohols and can be used to introduce both a halogen and a hydroxyl group into a molecule in a specific stereochemical arrangement. allen.inbyjus.com The formation of halohydrins from alkenes is a regioselective and stereospecific reaction, typically proceeding with anti-addition of the halogen and hydroxyl groups. byjus.comleah4sci.com This controlled addition is crucial for the synthesis of complex target molecules with defined stereochemistry. Furthermore, halohydrins can participate in various other reactions, including the degradation of certain halogenated environmental pollutants. allen.inbyjus.com

Historical Trajectories of Halogenated Propanols in Chemical Development

The study of halogenated propanols is intrinsically linked to the broader history of research into halogenated organic compounds. While the specific historical development of 1-bromo-3-chloropropan-2-ol is not extensively documented in readily available sources, the trajectory of related compounds provides context. The discovery of propanol (B110389) itself dates back to 1853, when Gustave Chancel isolated it from fusel oil. wikipedia.org The subsequent development of methods for halogenating alcohols and alkanes in the 19th and 20th centuries paved the way for the synthesis of a vast array of halogenated propanols. wikipedia.orgncert.nic.in

Early research into halogenated hydrocarbons was often driven by their utility as solvents, fumigants, and intermediates in the production of other materials. wku.edu For instance, 1-bromo-3-chloropropane (B140262), a related compound, has been utilized as an alkylating agent to introduce specific carbon chains in chemical synthesis. wikipedia.orggoogleapis.com The development of analytical techniques like chromatography has been crucial in the separation and characterization of different isomers and enantiomers of halogenated propanols, including the resolution of racemic mixtures of this compound derivatives. researchgate.net

Over time, the focus of research has shifted towards understanding the reactivity and synthetic utility of these compounds. The ability of halogenated propanols to serve as precursors for pharmaceuticals, agrochemicals, and other complex organic molecules has solidified their importance in modern chemical development. lookchem.com The ongoing investigation into the reactions and properties of compounds like this compound continues to contribute to the advancement of organic synthesis.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₆BrClO ontosight.ainih.gov
Molecular Weight 173.44 g/mol alfa-chemistry.com
Boiling Point 197 °C at 760 mmHg lookchem.compinpools.com
Density ~1.725 - 1.785 g/cm³ at 20-25 °C lookchem.compinpools.comchemicalbook.com
Flash Point 76.1 °C lookchem.compinpools.com
CAS Number 4540-44-7 lookchem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrClO/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCSPSRGSLXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310623
Record name 1-Bromo-3-chloro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4540-44-7
Record name 1-Bromo-3-chloro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4540-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloropropan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-bromo-3-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-3-chloro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-chloropropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategic Approaches for 1 Bromo 3 Chloropropan 2 Ol

Chemical Synthesis Routes and Transformations

Synthesis from Propane-Based Precursors

The construction of the 1-bromo-3-chloropropan-2-ol scaffold can be achieved from several propane-based starting materials through carefully selected chemical transformations.

One direct approach to this compound involves the selective halogenation of 1,3-propanediol (B51772). This method requires the differential replacement of the two primary hydroxyl groups with bromine and chlorine, respectively, while simultaneously forming a secondary alcohol. The synthesis can be accomplished by reacting 1,3-dihydroxypropane with bromine and chlorine in the presence of a suitable catalyst. ontosight.ai This transformation is challenging due to the need for high regioselectivity to avoid the formation of isomeric byproducts such as 1,3-dibromopropane, 1,3-dichloropropane, and dihalogenated propanols. The reaction conditions must be precisely controlled to favor the desired mixed halohydrin.

The synthesis of this compound can also be approached from 1-bromo-3-chloropropane (B140262), a dihalogenated propane (B168953). This precursor is commonly synthesized via the free-radical addition of hydrogen bromide to allyl chloride. chemicalbook.comgoogle.com The conversion of 1-bromo-3-chloropropane to the desired propan-2-ol derivative requires the introduction of a hydroxyl group at the central carbon atom. This transformation can be envisioned through a hydroxylation reaction, although this route is less common and requires specific reagents capable of C-H activation and subsequent oxidation at the C2 position, a process that can be challenging to control.

PrecursorReagent(s)ProductReference
Allyl chlorideHydrogen bromide (HBr)1-Bromo-3-chloropropane chemicalbook.comgoogle.com
1-Bromo-3-chloropropaneHydroxylation AgentThis compound-

A prominent and efficient route involves the reduction of the corresponding ketone, 1-bromo-3-chloro-2-propanone (B8775097). nih.gov This α-haloketone serves as a direct precursor where the carbonyl group is reduced to a secondary alcohol. This reduction can be achieved using various reducing agents. For instance, the reduction of a similar compound, 4'-bromo-3-chloropropiophenone, to its corresponding alcohol has been accomplished with high efficiency using sodium borohydride (B1222165) (NaBH₄) in tetrahydrofuran (B95107) (THF).

Furthermore, this transformation is amenable to biocatalysis, which offers the advantage of high enantioselectivity. Carbonyl reductases (CRs) have been successfully employed for the asymmetric reduction of α-haloketones to produce optically pure α-halohydrins. rsc.orgrsc.org These enzymatic reactions often exhibit high yields and excellent enantiomeric excess (ee). rsc.org

PrecursorMethodKey Reagent(s)SelectivityReference
1-Bromo-3-chloro-2-propanoneChemical ReductionSodium Borohydride (NaBH₄)Racemic
α-HaloketonesBiocatalytic ReductionCarbonyl Reductases (e.g., DhCR, CgCR)Enantioselective (>99% ee) rsc.orgrsc.org

The ring-opening of epoxide precursors is a widely used and highly effective strategy for synthesizing this compound and other halohydrins. Epichlorohydrin (B41342) (1-chloro-2,3-epoxypropane) and epibromohydrin (B142927) are common starting materials. lookchem.comepa.gov

The reaction involves the nucleophilic attack of a bromide ion (from a source like HBr) on the epoxide ring of epichlorohydrin. This attack typically occurs at the less substituted carbon atom, leading to the formation of this compound. A study demonstrated that treating epichlorohydrin with acetyl bromide resulted in an 85% selectivity for the desired halohydrin. researchgate.net Similarly, reacting epibromohydrin with acetyl chloride in water can produce this compound with high selectivity. researchgate.net The regioselectivity of the epoxide opening is a critical factor, and reaction conditions can be tuned to favor the desired isomer. lookchem.com

Epoxide PrecursorReagent(s)SolventProduct SelectivityReference
EpichlorohydrinAcetyl Bromide-85% researchgate.net
EpibromohydrinAcetyl ChlorideWater100% researchgate.net

Enantioselective Synthesis Methodologies

Chiral halohydrins are valuable building blocks in the synthesis of pharmaceuticals. acs.org Consequently, the development of enantioselective methods to produce specific stereoisomers of this compound is of great importance.

Several strategies have been developed to achieve this:

Biocatalytic Reduction : As mentioned previously, the enzymatic reduction of prochiral 1-bromo-3-chloro-2-propanone using stereocomplementary carbonyl reductases can produce either the (R)- or (S)-enantiomer of the alcohol with high yield and optical purity. rsc.orgrsc.org

Enzymatic Kinetic Resolution : Lipases can be used to perform enantioselective acylation of racemic this compound. For example, a lipase-catalyzed synthesis was used to monitor the production of (S)-1-bromo-3-chloropropan-2-yl acetate (B1210297) from the racemic alcohol, effectively separating the enantiomers. researchgate.netresearchgate.net

Halohydrin Dehalogenases (HHDHs) : These enzymes catalyze the reversible formation of epoxides from halohydrins. rug.nlnih.gov By exploiting the enantioselectivity of these enzymes, kinetic resolutions of racemic halohydrins can be performed. rug.nl

Chiral Catalysts : Asymmetric synthesis can be achieved using chiral catalysts to control the stereochemistry of the reaction. acs.org For example, the dynamic kinetic resolution of epibromohydrin using immobilized chiral cobalt-salen complexes in the presence of a nucleophile can yield enantiomerically enriched bromopropanediol, a related structure. thieme-connect.de This type of catalytic system can be adapted for the asymmetric ring-opening of epoxides to generate chiral halohydrins.

These methods provide access to enantiomerically pure forms of this compound, which are crucial for the synthesis of stereochemically defined active pharmaceutical ingredients. researchgate.net

Biocatalytic Resolution Techniques (e.g., Lipase-Mediated Kinetic Resolution)

Kinetic resolution using enzymes, particularly lipases, is a prominent method for separating the enantiomers of racemic this compound. This technique relies on the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol). researchgate.netbeilstein-journals.org

Research has demonstrated the efficacy of various lipases in this process. A study on the lipase-catalyzed enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate from the racemic alcohol highlighted the successful application of this method. researchgate.net The progress of the resolution is often monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) with chiral columns. researchgate.net

Key factors influencing the efficiency and enantioselectivity of the resolution include the choice of lipase (B570770), the solvent, and the acyl donor. beilstein-journals.orgresearchgate.net For instance, in the kinetic resolution of related phenothiazolic alcohols, lipases such as Novozym 435 (immobilized Candida antarctica lipase B) and Lipozyme TL IM have proven to be highly effective. beilstein-journals.org The enantiomeric excess (ee) of the resulting products can be exceptionally high, often exceeding 99%. beilstein-journals.org

Table 1: Factors Influencing Lipase-Mediated Kinetic Resolution

ParameterVariationObservationSource(s)
Biocatalyst Novozym 435, Lipozyme TL IMBoth found to be ideal for preparing highly enantioenriched alcohols. beilstein-journals.org
Pseudomonas cepacia lipaseShowed the highest enantioselectivity (96% ee) in the resolution of a related chlorohydrin precursor. researchgate.net
Acyl Donor Vinyl acetateCommonly used as an effective acylating agent in these resolutions. researchgate.net
Solvent Toluene, MTBEToluene and methyl tert-butyl ether (MTBE) are effective solvents for the reaction. beilstein-journals.orgresearchgate.net
Monitoring Chiral HPLCEssential for determining the enantiomeric excess and monitoring reaction progress. researchgate.net
Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysis to create complex molecules. beilstein-journals.org This approach is particularly valuable for producing enantiomerically pure compounds like the stereoisomers of this compound. Typically, a racemic precursor is first synthesized through conventional chemical methods, followed by an enzymatic resolution step to isolate the desired enantiomer. researchgate.net

An illustrative chemo-enzymatic route involves:

Chemical Synthesis : A racemic alcohol, such as (±)-1-(10H-phenothiazin-10-yl)propan-2-ol, is synthesized chemically. For example, by the regioselective opening of propylene (B89431) oxide with phenothiazine. beilstein-journals.org

Enzymatic Resolution : The resulting racemic alcohol undergoes lipase-catalyzed kinetic resolution. This step yields one enantiomer as an ester and the other as an unreacted alcohol, both with high enantiomeric purity. beilstein-journals.org

Further Chemical Transformation : The separated, enantiopure intermediates can then be converted into other target molecules. For instance, the alcohol can be transformed into a bromide derivative using reagents like phosphorus tribromide (PBr₃), which can then be used in subsequent reactions. beilstein-journals.org

This multistep strategy leverages the strengths of both chemical and biological catalysis to achieve stereochemical control that is often difficult to obtain through purely chemical means. acs.org

Asymmetric Synthetic Routes for Stereoisomer Control

While kinetic resolution is a powerful tool for separating enantiomers, asymmetric synthesis aims to directly create a single, desired stereoisomer from a prochiral substrate. egyankosh.ac.in This avoids the theoretical 50% yield limitation of kinetic resolution.

For the synthesis of chiral halohydrins, methods can include the asymmetric reduction of haloketones or haloperoxidase-mediated conversions. rug.nl However, for this compound specifically, the most extensively documented method for achieving stereoisomer control remains the chemo-enzymatic approach, where kinetic resolution of the racemic alcohol is the key stereodifferentiating step. researchgate.netresearchgate.net The development of direct asymmetric routes to this compound is an area of ongoing research interest.

Free-Radical Addition Reactions in Related Halopropane Synthesis

The synthesis of 1-bromo-3-chloropropane, a direct precursor to this compound and other derivatives, is often accomplished via the free-radical addition of hydrogen bromide (HBr) to allyl chloride (3-chloro-1-propene). chemicalbook.comgoogle.com This reaction proceeds via an anti-Markovnikov mechanism, where the bromine atom adds to the terminal carbon of the double bond. wikipedia.orgchemistrysteps.com

The mechanism involves a radical chain reaction with three main phases: chemistrysteps.comlumenlearning.com

Initiation : The reaction is initiated by a radical source, typically a peroxide like benzoyl peroxide, which decomposes under heat or light to form radicals. google.comwordpress.com These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation : The bromine radical adds to the terminal carbon of the allyl chloride double bond. This is the more favorable position as it results in a more stable secondary radical on the central carbon. lumenlearning.comwordpress.com This alkyl radical then abstracts a hydrogen atom from another HBr molecule, forming the 1-bromo-3-chloropropane product and a new bromine radical, which continues the chain.

Termination : The reaction ceases when two radical species combine to form a stable, non-radical molecule. lumenlearning.com

This method is highly selective for the desired 1-bromo-3-chloropropane isomer over the Markovnikov product, 2-bromo-1-chloropropane. google.comgoogle.com

Reaction Optimization and Process Intensification

Parameter Optimization for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and enantioselectivity of the synthesis. In biocatalytic resolutions, several factors are systematically varied to find the ideal conditions.

Studies on the kinetic resolution of related chlorohydrins have shown that:

Enzyme Concentration : Increasing the concentration of the lipase can accelerate the reaction, leading to shorter conversion times. researchgate.net

Temperature : The enantioselectivity of enzymatic reactions is often temperature-dependent. An optimal temperature must be found to balance reaction rate and selectivity. researchgate.net

Substrate Concentration : The concentration of the racemic alcohol can impact both the rate and the enzyme's stability. researchgate.net

Acyl Donor and Solvent : As noted previously, the choice of the acylating agent and the solvent system has a profound effect on the enantioselectivity (E-value) of the lipase. beilstein-journals.org

Table 2: Optimization of Lipase-Catalyzed Kinetic Resolution of (RS)-4 *

ParameterConditionObservation on Conversion/EnantioselectivitySource
Temperature 30°C - 50°COptimal temperature found to be 40°C. researchgate.net
Enzyme Conc. 10-40 mg/mLReaction rate increased with enzyme concentration up to 30 mg/mL. researchgate.net
Substrate Conc. 10-50 mM20 mM was found to be the optimal substrate concentration. researchgate.net
Acyl Donor Vinyl AcetateEffective acyl donor for the transesterification. researchgate.net
*Based on the resolution of (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide, a structurally related precursor.

Considerations for Industrial-Scale Synthesis and Production Efficiency

Transitioning from laboratory-scale synthesis to industrial production requires a focus on cost-effectiveness, safety, and efficiency. For the synthesis of the precursor 1-bromo-3-chloropropane, industrial processes have been developed and patented. google.comgoogle.com

Key considerations include:

Reaction Conditions : Industrial processes often run at specific temperature ranges (e.g., -10°C to +50°C) to ensure high yields and selectivity while managing the exothermic nature of the reaction. chemicalbook.comgoogle.com

Catalyst/Initiator : The use of cost-effective and efficient initiators for free-radical reactions is essential. Oxygen or organic peroxides are commonly used. chemicalbook.comgoogle.com

Solvent Use : To improve efficiency and reduce waste, reactions may be carried out in a solvent such as n-hexane, or even using one of the reactants (allyl chloride) or the product mixture as the reaction medium. google.com

Purification : On a large scale, fractional distillation is the primary method for separating the desired product from unreacted starting materials, byproducts (like 1-chloro-2-bromopropane), and solvents. google.comgoogle.com

Process Type : Continuous flow reactors can offer advantages over batch reactors for large-scale production, providing better control over reaction parameters and improving safety.

A patented process for producing 1,3-propanediol involves the synthesis of 1-bromo-3-chloropropane as an intermediate, highlighting its industrial relevance and the need for efficient, large-tonnage production methods. google.com

Application of Green Chemistry Principles in Synthetic Pathways

The synthesis of halohydrins, including this compound, is progressively incorporating principles of green chemistry to enhance sustainability. Key areas of advancement include the use of biocatalysis and innovative electrochemical methods to reduce waste and avoid harsh chemical reagents.

Biocatalytic Approaches: Enzymes offer a powerful tool for green synthesis due to their high selectivity and ability to function under mild reaction conditions. In the context of halohydrins, halohydrin dehalogenases (HHDHs) have emerged as particularly promising biocatalysts. irb.hr These cofactor-independent enzymes can be efficiently produced in recombinant hosts like E. coli and are capable of catalyzing the ring-opening of epoxides with various nucleophiles. irb.hr This enzymatic approach is highly valuable for the kinetic resolution of racemic epoxides, yielding enantiomerically pure epoxides and β-substituted alcohols, which are crucial building blocks in pharmaceutical synthesis. irb.hr

Research has demonstrated that specific mutants, such as HheC-W249P, exhibit excellent enantioselectivity in the ring-opening of fluorinated styrene (B11656) oxide derivatives with nucleophiles like azide (B81097) and cyanide, achieving E-values greater than 200. irb.hr Another related enzyme, halohydrin hydrogen-halide-lyase, naturally catalyzes the interconversion of halohydrins to epoxides and has been repurposed for novel synthetic transformations, such as converting epoxides into β-hydroxynitriles. nih.gov Furthermore, lipase-catalyzed enantioselective acylation of racemic this compound has been successfully employed to produce enantiopure (S)-1-bromo-3-chloropropan-2-yl acetate, showcasing a chemo-enzymatic strategy for generating valuable chiral molecules. researchgate.net

Electrochemical Synthesis: A significant green innovation is the development of a one-pot, membrane-free electrosynthesis of epichlorohydrin, a direct precursor to this compound. acs.org Traditional industrial production of epichlorohydrin often involves multiple steps and the use of corrosive chlorine. acs.org This novel electrochemical strategy utilizes bromine radicals, which are electro-oxidized from bromide ions (Br⁻), to initiate the reaction. acs.org These radicals mediate the formation of a bromohydrin intermediate, which then eliminates hydrogen bromide (HBr) to yield epichlorohydrin and regenerate the Br⁻ ions for reuse in a catalytic cycle. acs.org

The process is facilitated by a NiCo₂O₄ nanocatalyst with high-curvature nanotips that enhance the local concentration of bromide and hydroxide (B78521) ions, thereby accelerating the reaction. acs.org This method successfully suppresses competing reactions like oxygen and bromine evolution. acs.org The key findings from this electrosynthesis highlight its potential for industrial application, as detailed in the table below.

ParameterValueReference
CatalystNiCo₂O₄ Nanotips acs.org
Process TypeOne-pot, membrane-free electrosynthesis acs.org
MediatorBromine radicals acs.org
Faradaic Efficiency for ECH47% (at 100 mA cm⁻²) acs.org
Reaction Rate1.4 mol h⁻¹ gcat⁻¹ (at 100 mA cm⁻²) acs.org
Key AdvantageAvoids corrosive chlorine; reuses bromide ions acs.org

This electrocatalytic system represents a more sustainable and economically viable alternative to conventional manufacturing, underscoring the potential of electrosynthesis in green chemistry. acs.org

Novel Synthetic Applications and Method Development

This compound is a valuable trifunctional intermediate, and research continues to uncover new methods for its synthesis and expand its applications in creating more complex molecules. ontosight.ailookchem.com

Novel Methodologies: A noteworthy development in the synthesis of vicinal halohydrins is the use of a trihaloisocyanuric acid/triphenylphosphine system. lookchem.com This method allows for the regioselective conversion of epoxides into the corresponding chloro- or bromohydrins under mild and neutral conditions at room temperature. lookchem.com This approach provides a high-yield, efficient alternative to traditional methods that may require harsher conditions.

The synthesis of this compound is often achieved through the ring-opening of epichlorohydrin with hydrogen bromide (HBr). google.comvaia.com This reaction is a direct and effective way to introduce both the bromine and hydroxyl functionalities in a single step. The reaction of epichlorohydrin with HBr opens the oxirane ring to form the 1,3-halogenated propanol-2. google.com

Synthetic Applications: The primary utility of this compound lies in its role as a versatile building block in organic synthesis. ontosight.ailookchem.com Its distinct functional groups—a reactive bromine atom, a chlorine atom, and a secondary alcohol—can be manipulated selectively to introduce a 3-carbon chain with multiple functionalities into a target molecule.

Key applications include:

Pharmaceutical Intermediates: The compound is a crucial precursor for a variety of pharmaceuticals. researchgate.netontosight.aiiarc.fr Its structure is integrated into active pharmaceutical ingredients (APIs) for drugs such as antidepressants, antihypertensives, and local anesthetics. iarc.fr

Chiral Building Blocks: As previously mentioned, enzymatic methods can resolve racemic this compound to yield enantiomerically pure derivatives like (S)-1-bromo-3-chloropropan-2-yl acetate. researchgate.net These chiral compounds are highly sought after for the asymmetric synthesis of complex natural products and pharmaceuticals. researchgate.net

Synthesis of Disubstituted Propanols: The reaction of this compound's precursor, epichlorohydrin, with primary aromatic amines yields 1:1 addition compounds. uni.edu These adducts can be further reacted with other amines, such as piperidine (B6355638) or pyrrolidine, to create disubstituted 2-propanols, which have been investigated for their physiological properties. uni.edu

The table below summarizes some of the synthetic applications of this compound and its direct precursors.

Precursor/ReagentReactant(s)Product TypeApplicationReference
EpichlorohydrinHydrogen Bromide (HBr)This compoundDirect synthesis of the title compound google.com, vaia.com
(RS)-1-Bromo-3-chloropropan-2-olLipase, Acyl donor(S)-1-Bromo-3-chloropropan-2-yl acetateChiral building block for asymmetric synthesis researchgate.net
EpichlorohydrinAromatic Amines1-(Arylamino)-3-chloro-2-propanolsIntermediates for disubstituted propanols uni.edu
EpoxidesTrihaloisocyanuric acid/TriphenylphosphineVicinal HalohydrinsGeneral mild synthesis of halohydrins lookchem.com

These ongoing developments in synthesis and application underscore the continued importance of this compound as a fundamental component in modern organic and medicinal chemistry.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Chloropropan 2 Ol

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-bromo-3-chloropropan-2-ol. The molecule presents three potential sites for nucleophilic attack: the carbon atom bonded to the bromine, the carbon atom bonded to the chlorine, and the hydroxyl group.

Substitution Pathways at the Bromine Center

The carbon-bromine bond in this compound is the most susceptible to nucleophilic attack. This is attributed to the fact that the bromide ion is an excellent leaving group compared to the chloride ion. quora.com The C-Br bond is weaker than the C-Cl bond, and the larger size of the bromide ion allows it to better stabilize the negative charge once it departs.

In reactions with nucleophiles, substitution will preferentially occur at the primary carbon bearing the bromine atom. ncert.nic.inbyjus.com For instance, when a related compound, 1-bromo-3-chloropropane (B140262), is treated with one equivalent of sodium cyanide, the cyanide ion displaces the bromide to form 4-chlorobutanenitrile. quora.com A similar reaction with this compound would be expected to yield 4-chloro-3-hydroxybutanenitrile.

This selective reactivity is a key feature in the synthetic applications of such molecules. The order of reactivity for halides in SN2 reactions is generally I > Br > Cl > F, underscoring the preference for substitution at the bromine center. byjus.com

Table 1: Nucleophilic Substitution at the Bromine Center
NucleophileExpected Product with this compoundReaction Type
CN⁻ (from NaCN)4-chloro-3-hydroxybutanenitrileSN2
I⁻ (from NaI)1-chloro-3-iodopropan-2-olSN2 (Finkelstein reaction)
OH⁻ (from NaOH)1-chloropropane-2,3-diolSN2
NH₃ (Ammonia)1-amino-3-chloropropan-2-olSN2

Substitution Pathways at the Chlorine Center

While the carbon-chlorine bond is also polarized and susceptible to nucleophilic attack, it is significantly less reactive than the carbon-bromine bond. quora.com Consequently, nucleophilic substitution at the chlorine center is a less favorable pathway under conditions where both halogens are present. For substitution to occur at the chlorine-bearing carbon, the more reactive bromine center would typically need to be addressed first, or more forcing reaction conditions would be required.

In the context of this compound, direct substitution of the chloride by an external nucleophile is unlikely to be the primary reaction pathway. However, intramolecular substitution involving the hydroxyl group is a significant exception, as discussed in the following section.

Reactivity of the Hydroxyl Functional Group

The hydroxyl group in this compound can act as a nucleophile. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide ion. This alkoxide is a potent internal nucleophile that can attack either of the carbon atoms bearing a halogen.

A well-documented analogous reaction is the dehydrochlorination of 1,3-dichloropropan-2-ol to form epichlorohydrin (B41342). researchgate.netscribd.com This reaction proceeds via an intramolecular SN2 mechanism where the deprotonated hydroxyl group attacks the carbon bearing the chlorine atom, displacing it to form the epoxide ring. Given the higher reactivity of the C-Br bond, a similar intramolecular cyclization in this compound would be expected to preferentially displace the bromide ion, leading to the formation of (chloromethyl)oxirane (also known as epichlorohydrin). The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521). researchgate.net

Oxidation and Reduction Chemistry

The chemical behavior of this compound is also defined by its susceptibility to oxidation and reduction, targeting the hydroxyl group and the halogen atoms, respectively.

Oxidation of the Hydroxyl Group to Carbonyl Functionalities

The secondary alcohol functional group in this compound can be oxidized to a ketone. Standard oxidizing agents can be employed for this transformation. The product of this oxidation is 1-bromo-3-chloropropan-2-one. nih.gov

Research on the enzymatic dehalogenation of similar compounds, such as 1,2-dibromo-3-chloropropane (B7766517) (DBCP), has shown that hydroxylation followed by oxidation can occur. nih.gov In that study, the cytochrome P450cam enzyme was shown to hydroxylate DBCP, and the resulting alcohol was then oxidized to produce 1-bromo-3-chloroacetone. nih.gov This demonstrates the feasibility of converting the secondary alcohol of a halopropane into a ketone functionality.

Table 2: Oxidation of this compound
Oxidizing AgentProductFunctional Group Transformation
Pyridinium chlorochromate (PCC)1-bromo-3-chloropropan-2-oneSecondary Alcohol to Ketone
Sodium hypochlorite/TEMPO1-bromo-3-chloropropan-2-oneSecondary Alcohol to Ketone
Chromic acid (Jones reagent)1-bromo-3-chloropropan-2-oneSecondary Alcohol to Ketone

Reduction of Halogen Atoms

The halogen atoms in this compound can be removed through reduction reactions. This can be achieved using various reducing agents, leading to dehalogenation. The relative ease of reduction typically follows the trend of leaving group ability, with the C-Br bond being more readily reduced than the C-Cl bond.

For example, studies on the related compound 1,2-dibromo-3-chloropropane have demonstrated that it can be reductively dehalogenated to form allyl chloride. nih.gov Similarly, reactions of 1-bromo-3-chloropropane with elemental tellurium in a hydrazine (B178648) hydrate-alkali system result in the formation of organotellurium compounds, indicating the reactivity of the carbon-halogen bonds under reductive conditions. researchgate.net The reduction of this compound could potentially lead to a mixture of products, including 3-chloropropan-2-ol, 1-bromopropan-2-ol, or propan-2-ol, depending on the reaction conditions and the reducing agent used.

Cyclization and Ring-Forming Reactions

The presence of a nucleophilic hydroxyl group and electrophilic carbons bearing halogen leaving groups within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions. These reactions are fundamental to its role as a precursor in the synthesis of valuable intermediates like epoxides and other heterocyclic systems.

In the presence of a base, halohydrins such as this compound readily undergo an intramolecular SN2 reaction to form epoxides. This transformation is a classic example of the Williamson ether synthesis applied intramolecularly. The reaction is initiated by the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks one of the adjacent carbon atoms, displacing a halide ion.

For this compound, there are two potential pathways for this cyclization, involving the displacement of either the bromide or the chloride ion. Research and established chemical principles indicate that the reaction proceeds preferentially to yield 1-chloro-2,3-epoxypropane (commonly known as epichlorohydrin) as the major product. This outcome is attributed to the fact that bromide is a better leaving group than chloride, facilitating the cleavage of the C-Br bond.

The general mechanism is as follows:

Deprotonation: A base (e.g., hydroxide) removes the proton from the hydroxyl group, forming an alkoxide intermediate.

Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the carbon atom bonded to the bromine atom.

Displacement: The bromide ion is expelled as the leaving group, resulting in the formation of the three-membered epoxide ring.

This efficient cyclization makes this compound a key precursor to epichlorohydrin, a versatile building block in organic synthesis.

The epoxide intermediate derived from this compound, epichlorohydrin, serves as a valuable starting material for the synthesis of more complex heterocyclic systems.

Synthesis of Cyclic Thiocarbonates: While the direct synthesis of cyclic dithiocarbamates from this compound is not widely documented, its epoxide derivative, epichlorohydrin, can react with carbon disulfide (CS₂), often in the presence of a catalyst, to form five-membered cyclic thiocarbonates. This reaction typically yields 5-(chloromethyl)-1,3-oxathiolane-2-thione. This transformation provides a pathway to sulfur-containing heterocycles from the halohydrin precursor via the epoxide intermediate.

Synthesis of Isoxazolines: Isoxazolines are five-membered heterocyclic compounds that are significant in medicinal and agricultural chemistry. An asymmetric synthesis of functionalized 2-isoxazolines has been developed using (S)-epichlorohydrin as a key starting material. nih.gov This multi-step synthesis demonstrates the utility of the epoxide derived from the parent halohydrin in constructing complex chiral molecules. The process involves the ring-opening of (S)-epichlorohydrin with a lithiated furan (B31954) derivative, followed by a series of transformations including oxidation and cyclization to form the isoxazoline (B3343090) ring. nih.gov

A summary of the key steps in a representative synthesis of a functionalized isoxazoline from (S)-epichlorohydrin is presented below.

StepReactantsKey TransformationProduct
12-Methylfuran, n-BuLi, (S)-epichlorohydrin, BF₃·OEt₂Nucleophilic ring-opening of the epoxide(S)-1-Chloro-3-(5-methylfuran-2-yl)propan-2-ol nih.gov
2Product of Step 1, PPh₃, N-hydroxyphthalimide, DEADMitsunobu reaction to introduce a protected hydroxylamine(R)-2-((1-Chloro-3-(5-methylfuran-2-yl)propan-2-yl)oxy)isoindoline-1,3-dione nih.gov
3Product of Step 2, Hydrazine hydrateDeprotection to form a hydroxylamine(R)-1-((1-Chloro-3-(5-methylfuran-2-yl)propan-2-yl)oxy)urea nih.gov
4Product of Step 3, NBSOxidative cyclization(R)-5-(Chloromethyl)-3-(5-methylfuran-2-yl)-4,5-dihydroisoxazole nih.gov
5Product of Step 4, RuCl₃·xH₂O, NaIO₄Oxidative cleavage of the furan ring(R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carbaldehyde nih.gov

This table outlines a specific synthetic pathway and is not exhaustive of all possible routes.

Stereochemical Control and Regioselectivity in Reactions

The presence of a chiral center at the second carbon atom and reactive sites at the first and third carbons makes stereochemical and regiochemical control crucial in the reactions of this compound. Key transformations of this molecule, particularly the intramolecular cyclization to form epichlorohydrin and subsequent ring-opening reactions, are prime examples where these principles are manifested.

The conversion of this compound to epichlorohydrin under basic conditions is a classic example of an intramolecular Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (S_N_2) mechanism. The reaction is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide ion. This is followed by an intramolecular backside attack of the alkoxide on the carbon atom bearing the bromine atom, which is a better leaving group than chlorine. This backside attack necessitates a specific anti-periplanar arrangement of the reacting groups, leading to an inversion of configuration at the carbon center undergoing substitution.

The regioselectivity of this cyclization is inherently controlled, as the alkoxide attacks the carbon bearing the more labile bromine atom. The stereochemical outcome is dependent on the initial stereochemistry of the this compound enantiomer. For instance, (R)-1-bromo-3-chloropropan-2-ol will yield (S)-epichlorohydrin, and conversely, (S)-1-bromo-3-chloropropan-2-ol will produce (R)-epichlorohydrin.

The regioselectivity of the ring-opening of the resulting epichlorohydrin is dependent on the reaction conditions. Under basic or neutral conditions, the reaction follows an S_N_2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom. In the case of epichlorohydrin, this is the carbon atom that is not bonded to the chlorine atom. Conversely, under acidic conditions, the reaction has more S_N_1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.

Biocatalysis offers a high degree of control over both regioselectivity and enantioselectivity. For example, the enzymatic ring opening of racemic epichlorohydrin with aromatic amines using Candida rugosa lipase (B570770) has been shown to produce (S)-(+)-3-arylamino-1-chloropropan-2-ols with high selectivity. researchgate.net

Table 1: Regioselectivity in the Ring-Opening of Epichlorohydrin
Reaction ConditionsMechanismSite of Nucleophilic AttackMajor Product
Basic/Neutral (e.g., RO⁻)S_N_2Least substituted carbon (C3)1-alkoxy-3-chloropropan-2-ol
Acidic (e.g., H⁺, ROH)S_N_1-likeMore substituted carbon (C2)2-alkoxy-1-chloropropan-2-ol

Reaction Kinetics and Thermodynamic Analyses of Transformations

While specific kinetic and thermodynamic data for the transformations of this compound are not extensively available in the reviewed literature, the principles governing its reactivity can be understood by examining related systems and theoretical considerations. The key transformation of interest is the intramolecular cyclization to form epichlorohydrin, which is a dehydrohalogenation reaction.

Kinetic studies on the dehydrochlorination of the related dichloropropanols to epichlorohydrin have shown the reaction to be very fast, conforming to pseudo-first-order kinetics in the presence of excess base. researchgate.net The activation energy for the dehydrochlorination of dichloropropanol (B8674427) has been determined to be approximately 38.8 kJ/mol, with a pre-exponential factor of 1.62 x 10⁷ s⁻¹. researchgate.net It is reasonable to infer that the dehydrobromination of this compound would proceed at a significantly faster rate due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group.

Rate = k[halohydrin][base]

Where 'k' is the second-order rate constant. The reaction kinetics can be systematically analyzed under various conditions to determine the rate constants and activation parameters.

From a thermodynamic perspective, the cyclization of this compound to epichlorohydrin is generally a favorable process. The reaction involves the formation of a stable three-membered ether ring (epoxide) and the elimination of a stable bromide ion. The release of ring strain in the subsequent ring-opening reactions of the epoxide provides a thermodynamic driving force for those transformations.

Computational studies on related molecules, such as 1-bromo-3,3,3-trifluoropropene, have been used to model potential energy surfaces and calculate reaction enthalpies and activation barriers. nih.gov Similar theoretical analyses for this compound could provide valuable insights into its reaction mechanisms and energetics. The NIST Chemistry WebBook provides some gas-phase ion energetics data for this compound, but not for its reactions in solution. nist.govnist.gov

Table 2: Comparative Kinetic Data for Dehydrohalogenation of Halopropanols
ReactantReactionActivation Energy (Ea)Pre-exponential Factor (A)Relative Rate
DichloropropanolDehydrochlorination~38.8 kJ/mol researchgate.net~1.62 x 10⁷ s⁻¹ researchgate.netBaseline
This compoundDehydrobrominationNot available (Expected to be lower)Not availableExpected to be faster

Derivative Synthesis and Advanced Applications of 1 Bromo 3 Chloropropan 2 Ol

Chiral Building Block Utility

The central carbon atom bearing the hydroxyl group in 1-bromo-3-chloropropan-2-ol is a stereocenter, meaning the molecule can exist as a pair of enantiomers. This chirality is fundamental to its utility in synthesizing complex, stereochemically defined molecules.

Racemic this compound serves as a substrate for producing enantiomerically pure derivatives, which are crucial for developing stereospecific pharmaceuticals. A key method for achieving this separation is through enzyme-catalyzed kinetic resolution. researchgate.net

Research has demonstrated the successful use of lipase-catalyzed enantioselective synthesis. researchgate.netresearchgate.net In this process, the racemic alcohol undergoes transesterification with an acyl donor, such as vinyl acetate (B1210297). The enzyme, for instance, Candida rugosa lipase (B570770), selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. researchgate.net This results in the formation of an enantiopure acetate, like (S)-1-bromo-3-chloropropan-2-yl acetate, and the unreacted (R)-1-bromo-3-chloropropan-2-ol, both with high enantiomeric excess. researchgate.net

While direct high-performance liquid chromatography (HPLC) resolution of the enantiomers of this compound itself has proven difficult, its phenoxy derivatives have been successfully separated. researchgate.net Using a normal phase chiral column (such as Chiralcel ODH), the phenoxy derivatives of both the alcohol and its acetate can be resolved into their respective enantiomers. researchgate.net

Table 1: Lipase-Catalyzed Resolution of (RS)-1-Bromo-3-chloropropan-2-ol

Enzyme Acyl Donor Product 1 (Enantiopure Ester) Product 2 (Enantiopure Alcohol) Separation Method

The enantiopure forms of this compound and its derivatives are powerful building blocks for the asymmetric synthesis of more complex chiral molecules, particularly pharmaceuticals. researchgate.net The distinct reactivity of the bromo, chloro, and hydroxyl groups allows for sequential, regioselective reactions to construct intricate molecular architectures.

These chiral chlorohydrins are key precursors for several β-blockers. researchgate.net For example, (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, produced with high enantiomeric purity, is a direct precursor to the β-blocker (S)-practolol. researchgate.net Similarly, enantiopure building blocks for the β-blockers pindolol (B1678383) and carteolol (B1214276) have been synthesized from racemic materials using chemo-enzymatic methods. researchgate.net The synthesis of a functionalized trans-cyclopropoxy building block, used in the preparation of the HCV protease inhibitor Grazoprevir, starts from the related chiral compound (S)-epichlorohydrin, highlighting the importance of such C3 synthons in complex API synthesis. lookchem.com

Applications in Pharmaceutical Chemistry

The utility of this compound and its close chemical relative, 1-bromo-3-chloropropane (B140262), is extensive in pharmaceutical chemistry, where they function as intermediates in the synthesis of a wide array of therapeutic agents. ontosight.aiiarc.fr

This compound is primarily used as an intermediate in organic synthesis to create more complex molecules. ontosight.ai In the pharmaceutical industry, such intermediates are vital for synthesizing drugs and drug candidates where specific functional groups are necessary for biological activity. ontosight.ai The related compound, 1-bromo-3-chloropropane, is also a well-established precursor in the manufacture of numerous pharmaceuticals. iarc.frgoogle.com However, due to the alkylating nature of these compounds, they are considered potentially genotoxic and their levels as impurities in final drug substances are strictly controlled. google.comgoogle.com

The three-carbon chain of this compound and its derivatives is a common structural motif in many pharmaceuticals. The related compound 1-bromo-3-chloropropane is frequently used as an alkylating agent in these syntheses. iarc.fr

Antidepressants: A notable example is the synthesis of Trazodone, a multimodal antidepressant. google.com In the process, 1-bromo-3-chloropropane is used to alkylate 1-(3-chlorophenyl)piperazine, forming a key intermediate, N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine, which is then cyclized to produce the final drug. google.comgoogle.com It is also used in the synthesis of novel aryl piperazines that target both 5-HT1A and Sigma-1 receptors for potential antidepressant activity. researchgate.net

Antihypertensives: This class of drugs features many examples derived from this scaffold. The β-blocker Carvedilol is prepared by reacting 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol with 2-(2-methoxyphenoxy)-ethylamine. google.com Other β-blockers, including Practolol, Pindolol, and Carteolol, are synthesized from enantiopure chlorohydrin building blocks derived from this compound. researchgate.net

Anxiolytics: 1-bromo-3-chloropropane is a precursor in the synthesis of new serotonergic ligands, including compounds with potential anxiolytic effects that target 5-HT1A and 5-HT2C receptors. researchgate.net

Table 2: Examples of Therapeutic Agents Synthesized Using this compound Derivatives

Therapeutic Agent Therapeutic Class Precursor/Intermediate
Trazodone Antidepressant 1-bromo-3-chloropropane
Carvedilol Antihypertensive (β-blocker) 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol
(S)-Practolol Antihypertensive (β-blocker) (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide
Pindolol Antihypertensive (β-blocker) 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol

A primary role of this compound and, more commonly, 1-bromo-3-chloropropane, in drug synthesis is to act as a three-carbon (C3) linker or spacer. wikipedia.org This linker connects two different molecular fragments, often a pharmacophore and a binding group, to achieve optimal interaction with a biological target. nih.gov

This strategy is widely employed in the design of ligands for serotonin (B10506) and dopamine (B1211576) receptors. For instance, in the synthesis of novel dual 5-HT1A and 5-HT7 receptor ligands, 1-bromo-3-chloropropane is used to O-alkylate a hydroxyl group on a heterocyclic core, introducing a chloropropyl chain that subsequently reacts with a piperazine (B1678402) derivative to form the final molecule. nih.gov This approach of using the propyl chain to link an arylpiperazine moiety to various heterocyclic systems is a recurring theme in the development of new central nervous system agents. researchgate.netthieme-connect.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-bromo-3-chloropropane
(S)-1-bromo-3-chloropropan-2-yl acetate
(R)-1-bromo-3-chloropropan-2-ol
(S)-practolol
(R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide
Pindolol
Carteolol
Grazoprevir
(S)-epichlorohydrin
Trazodone
1-(3-chlorophenyl)piperazine
N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine
Carvedilol
1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol
2-(2-methoxyphenoxy)-ethylamine
1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol

Applications in Agrochemical Development

This compound serves as a key building block in the synthesis of various agrochemicals, contributing to the development of new and more effective products for crop protection. lookchem.com Its bifunctional nature, possessing both a bromine and a chlorine atom, allows for versatile chemical transformations, making it a valuable intermediate in the production of pesticides and herbicides.

Intermediate in Pesticide and Herbicide Synthesis

The primary application of this compound in the agrochemical sector is as a precursor for the synthesis of pesticides and herbicides. lookchem.com Its utility stems from its ability to introduce a three-carbon chain with reactive halogen sites, which can be further modified to create complex molecules with desired biocidal activities.

Research has shown that this compound, and its related compound 1-bromo-3-chloropropane, are used as intermediates in the manufacturing of a variety of pesticides. iarc.frsanjaychemindia.com For instance, the cyanide displacement of 1-bromo-3-chloropropane, a compound closely related to this compound, yields gamma-chlorobutyronitrile. This nitrile is a crucial intermediate for the production of certain herbicides. sanjaychemindia.com The presence of both bromine and chlorine atoms provides differential reactivity, allowing for sequential and selective reactions to build the final pesticide or herbicide structure.

While specific examples of commercial pesticides directly synthesized from this compound are not extensively detailed in publicly available literature, its role as a versatile intermediate is widely acknowledged in the chemical industry. lookchem.com The fungicidal activity of related structures, such as 2-phenoxy-1-(3-pyridyl)ethan-1-ols, further suggests the potential for developing fungicides from precursors like this compound. researchgate.net

Table 1: Role of this compound and Related Compounds in Agrochemical Synthesis

CompoundApplicationResulting Intermediate/Product ClassReference
This compoundPrecursor in agrochemical productionPesticides and other agrochemicals lookchem.com
1-Bromo-3-chloropropaneIntermediate in pesticide manufactureGeneral pesticides iarc.fr
1-Bromo-3-chloropropaneIntermediate for herbicidesgamma-chlorobutyronitrile sanjaychemindia.com

Precursor for Soil Fumigants

Although direct evidence for the use of this compound as a precursor for modern soil fumigants is limited, the history of related haloalkanes in this application is well-documented. For example, 1,2-dibromo-3-chloropropane (B7766517) (DBCP) was historically used as a soil fumigant to control nematodes. cdc.gov While its use has been discontinued (B1498344) due to environmental and health concerns, this historical application highlights the potential of brominated and chlorinated propane (B168953) derivatives in soil treatment.

More relevantly, 1-chloro-3-bromopropene-1 has been identified as a highly effective agent for fumigating and disinfecting soils, capable of eradicating deleterious soil-borne fungi, bacteria, nematodes, and weed seeds. google.com This demonstrates the utility of C3 bromochloro- compounds in soil fumigation. Given its structural similarities, it is plausible that this compound could be investigated or modified for similar applications, although current research in this specific area is not prominent.

Polymer Science and Materials Chemistry

The unique chemical structure of this compound, featuring two different halogen atoms and a hydroxyl group, makes it a candidate for various applications in polymer science and materials chemistry. ontosight.ai These functional groups offer multiple reaction sites for polymerization and polymer modification.

Development as Cross-linking Agents

While direct application of this compound as a cross-linking agent is not extensively documented in dedicated studies, its potential can be inferred from the reactivity of its functional groups. The bromine and chlorine atoms can react with suitable functional groups on polymer chains, such as amines or thiols, to form covalent bonds, thereby creating a cross-linked network. The hydroxyl group can also participate in reactions, for example, to form ether or ester linkages. This trifunctional nature could allow for the creation of polymers with specific network architectures and properties.

Functional Additives for Modifying Polymer Properties

This compound can be used as a functional additive to modify the properties of polymers. The introduction of bromine and chlorine atoms into a polymer backbone can enhance flame retardancy, a common application for halogenated compounds. The hydroxyl group can improve hydrophilicity and adhesion properties.

Research into functional biodegradable polymers has highlighted the use of monomers containing bromine, such as bromo isobutyrate-containing monomers, for ring-opening polymerization. rsc.org These monomers introduce functional groups that can be used for further chemical modifications. While not a direct use of this compound, this illustrates the principle of incorporating halogenated functional groups to tailor polymer properties.

Role in Specialty Chemical Manufacturing

This compound is a versatile intermediate in the synthesis of a wide range of specialty chemicals. lookchem.com Its utility lies in its ability to act as a building block for introducing the 1-bromo-3-chloro-2-hydroxypropyl moiety or other derived structures into a target molecule.

The differential reactivity of the C-Br and C-Cl bonds allows for selective chemical transformations. Generally, the carbon-bromine bond is more reactive and can be targeted first in nucleophilic substitution reactions, leaving the chlorine atom available for subsequent modification. The hydroxyl group can also be derivatized, for example, through esterification or etherification, further increasing the synthetic possibilities.

This compound is utilized in organic synthesis to create complex molecules that may find use in various fields beyond those already mentioned, such as in the development of new materials or as intermediates for other fine chemicals. ontosight.ai The ability to serve as a precursor to other chemicals is a key aspect of its role in the broader chemical industry. lookchem.com

Textile Industry Applications (e.g., Flame Retardancy, Dye Uptake Enhancement)

The bifunctional nature of this compound, possessing both bromine and chlorine atoms as well as a reactive hydroxyl group, makes it a valuable intermediate in the synthesis of specialized chemicals for the textile industry. Its derivatives have been explored for applications such as imparting flame retardancy to fabrics and enhancing the efficiency of dyeing processes.

Flame Retardancy

This compound serves as a precursor for the synthesis of organophosphorus flame retardants. One notable derivative is tris(1-bromo-3-chloropropan-2-yl) phosphate (B84403). This compound belongs to the class of halogenated flame retardants, which are known to be highly effective in improving the fire resistance of various materials, including textiles.

The mechanism by which brominated flame retardants operate primarily involves interference with the radical chain reactions that occur in the gas phase during combustion. scialert.net When a textile treated with such a compound is exposed to a flame, the heat causes the carbon-bromine bonds to break, releasing bromine radicals. acs.org These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, replacing them with less reactive bromine radicals (Br•). scialert.netacs.org This interruption of the exothermic process cools the system and suppresses the formation of flammable gases, thus retarding the flame. scialert.net

While specific performance data for textiles treated directly with tris(1-bromo-3-chloropropan-2-yl) phosphate is not extensively detailed in publicly available literature, the efficacy of brominated flame retardants is well-documented. The Limiting Oxygen Index (LOI) is a common metric used to evaluate the flame retardancy of textiles; it measures the minimum oxygen concentration required to support combustion. A higher LOI value indicates better flame resistance. zcsafety.comupc.edu For instance, untreated cotton has an LOI of approximately 18-20%, making it highly flammable. havep.com Treatment with various flame retardants can significantly increase this value.

Illustrative Data Table: Limiting Oxygen Index (LOI) of Cotton Fabric with Different Treatments

TreatmentLimiting Oxygen Index (LOI) (%)Flammability
Untreated Cotton18-20 havep.comFlammable havep.com
FR-Treated Cotton (Proban®)26-30 havep.comSelf-extinguishing havep.com
Modacrylic (inherently FR fiber)27-32 havep.comDifficult to ignite havep.com
Cotton treated with GCS extract and PA29.5 acs.orgFlame resistant acs.org

This table provides illustrative data for general flame-retardant treatments on cotton and is not specific to this compound derivatives.

Dye Uptake Enhancement

The chemical structure of this compound, specifically its halohydrin functionality, presents potential for modifying textile fibers to improve their dyeability. Cellulosic fibers like cotton naturally have a low affinity for many classes of dyes, particularly anionic reactive dyes. mdpi.com This necessitates the use of large quantities of salt and alkali in the dyeing process to promote dye exhaustion and fixation, leading to significant environmental concerns due to saline and colored effluents. core.ac.uk

A promising approach to address this issue is the cationization of cotton. This process involves chemically modifying the cellulose (B213188) to introduce permanent positive charges (cationic sites) onto the fiber surface. lodz.plresearchgate.net These cationic sites can then form strong ionic interactions with anionic dyes, significantly enhancing dye uptake and fixation, even in the absence of salt. researchgate.net

Halohydrins, such as this compound, are reactive intermediates that can be used for this purpose. In an alkaline medium, the hydroxyl group of cellulose can react with the electrophilic carbon atoms bearing the halogen, forming a stable ether linkage and anchoring the functional group to the fiber. Subsequent reactions can be used to generate a cationic charge. For example, reaction with a tertiary amine would result in a quaternary ammonium (B1175870) group, a common cationic site. A patent has described the use of quaternary ammonium compounds containing a halohydrin group to modify cellulose fibers for improved dyeability. google.com

The improved affinity of cationized cotton for anionic dyes can be quantified by measuring the color strength (K/S value) of the dyed fabric, where a higher K/S value indicates a greater depth of shade and thus higher dye uptake.

Illustrative Data Table: Color Strength (K/S) of Cotton Dyed with Reactive Red 195

Cotton TreatmentK/S Value
Conventional Dyeing32 nih.gov
Cationic Cotton (treated with PDDACl)41-48 nih.gov
Cationic Cotton (treated with CHPTAC)41-48 nih.gov

This table provides illustrative data on the effect of cationization on dye uptake and is not specific to modification with this compound.

By serving as a building block for such fiber modifications, this compound has the potential to contribute to more efficient and environmentally friendly dyeing processes in the textile industry.

Structural Elucidation and Conformational Analysis of 1 Bromo 3 Chloropropan 2 Ol

Conformational Isomerism and Dynamics

Prevalence of Gauche Conformations in Gas Phase and Solution

Theoretical and spectroscopic analyses have shown that conformers with a gauche arrangement of the X-C-C-O (where X is a halogen) fragment are predominant for similar halohydrins in both the gas phase and in solution. ebi.ac.uk This preference, often referred to as the gauche effect, is a common feature in 1,2-disubstituted ethanes with electronegative substituents. For related molecules like 1-chloro- and 1-bromo-2-propanol, the gauche conformers are found to be strongly prevalent. ebi.ac.uk This suggests that in 1-bromo-3-chloropropan-2-ol, the conformers where the bromine and hydroxyl group, as well as the chlorine and hydroxyl group, are in a gauche relationship are likely to be the most stable.

Analysis of Rotational Barriers and Molecular Flexibility

Intramolecular Interactions

The conformational preferences in this compound are significantly influenced by subtle intramolecular forces, including weak hydrogen bonds and hyperconjugative effects.

Characterization of Weak Hydrogen Bonding to Halogen Atoms

Recent spectroscopic studies on related bromopropanol and chloropropanol (B1252657) isomers have provided evidence for weak intramolecular hydrogen bonding between the hydroxyl group and the halogen atoms. rsc.org The strength of this interaction is indicated by the downshift of the OH-stretching frequency in the vibrational spectra. rsc.org This type of interaction, where a halogen atom acts as a hydrogen bond acceptor, can influence the conformational equilibrium by stabilizing certain geometries. For instance, in the gaseous phase of 3-chloropropan-1-ol, conformers capable of forming an O-H···Cl hydrogen bond have been identified, although their population may be low. researchgate.net

Chirality and Stereoisomerism

The presence of a stereocenter in this compound leads to the existence of stereoisomers.

The central carbon atom (C2), which is bonded to a hydrogen atom, a hydroxyl group, a bromomethyl group (-CH₂Br), and a chloromethyl group (-CH₂Cl), is a chiral center. This is because it is attached to four different substituent groups. The presence of this single chiral center means that this compound can exist as a pair of enantiomers, (R)-1-bromo-3-chloropropan-2-ol and (S)-1-bromo-3-chloropropan-2-ol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The existence of multiple chiral centers in similar molecules, such as 3-bromobutan-2-ol, leads to a greater number of possible stereoisomers. quora.com

Identification and Separation of Enantiomeric Forms

The resolution of racemic mixtures into their constituent enantiomers is a critical step in chiral chemistry. For this compound and its derivatives, both chromatographic and enzymatic methods have been explored.

Attempts to directly separate the enantiomers of (RS)-1-bromo-3-chloro-2-propanol using High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases have been met with challenges. Direct resolution of the enantiomers proved to be difficult under the tested conditions. researchgate.net

However, successful separation has been achieved for the phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol. Specifically, the enantiomers of (RS)-1-bromo-3-phenoxypropan-2-ol and its corresponding acetate (B1210297) were effectively separated using a normal phase Chiralcel OD-H column. researchgate.netresearchgate.net This method was validated for linearity, range, accuracy, and precision, and was subsequently employed to monitor the progress of lipase-catalyzed enantioselective reactions. researchgate.net

Table 1: HPLC Separation of this compound Derivatives

Compound Column Mobile Phase (v/v) Flow Rate (mL/min) Detection (nm)
(RS)-1-Bromo-3-phenoxypropan-2-ol Chiralcel OD-H n-Hexane : Isopropanol (80:20) 0.5 254
(RS)-1-Bromo-3-phenoxypropan-2-yl acetate Chiralcel OD-H n-Hexane : Isopropanol (80:20) 0.5 254

Data sourced from a study on the development and validation of an HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol. researchgate.netresearchgate.net

Enzymatic kinetic resolution represents a powerful tool for obtaining enantiomerically enriched compounds. Lipases, in particular, have been widely used for the enantioselective acylation of racemic alcohols. In the context of this compound, lipase-catalyzed enantioselective synthesis has been utilized to produce (S)-1-bromo-3-chloropropan-2-yl acetate from the racemic alcohol, (RS)-1-bromo-3-chloro-2-propanol. researchgate.net

While specific details on the kinetic resolution of this compound are part of broader studies on similar halohydrins, the principle involves the preferential acylation of one enantiomer by the lipase (B570770), leaving the other enantiomer unreacted. For instance, studies on analogous compounds such as 3-chloro-3-arylpropanols have demonstrated that lipase-mediated acylation can yield enantiomerically enriched products. metu.edu.tr In one such study, Candida rugosa lipase (CCL) showed good enantioselectivity. metu.edu.tr This enzymatic approach is a key strategy for accessing the individual enantiomers of chiral halohydrins.

Studies on Chirality Induction and Communication within the Molecular Framework

As of the current literature survey, specific studies focusing on chirality induction and the communication of chiral information within the molecular framework of this compound have not been extensively reported. Such studies would typically involve investigating how the existing chiral center influences the stereochemical outcome of reactions at other positions in the molecule or how conformational preferences are affected by the chiral nature of the compound. While the concept of double asymmetric induction is a known principle in stereochemistry, its specific application and detailed study in the context of this compound remains an area for future research. openochem.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 1-bromo-3-chloropropan-2-ol from impurities and for resolving its enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomer Resolution

High-performance liquid chromatography is a versatile technique for the analysis of this compound. For purity assessment, reversed-phase (RP) HPLC methods can be employed. A typical system might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com

The resolution of racemic this compound into its individual enantiomers is a more complex challenge. Direct resolution via HPLC has been attempted using various chiral stationary phases (CSPs), including both reversed-phase and normal-phase columns. researchgate.net However, direct separation of the enantiomers of this compound has proven difficult. researchgate.net An alternative, successful approach involves the derivatization of the racemic mixture to form diastereomers, which can then be separated on a conventional achiral HPLC column. For instance, phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol have been successfully separated using a normal phase ODH column with a mobile phase of n-hexane and isopropanol. researchgate.net This indirect method allows for the monitoring of enantioselective syntheses. researchgate.net

Preparative HPLC on a cellulose-based chiral column has also been successfully used to isolate enantiomerically pure forms of related phosphoproline derivatives on a gram scale, demonstrating the power of this technique for obtaining pure stereoisomers. researchgate.net

Table 1: HPLC Methods for Analysis of this compound and its Derivatives

AnalyteColumnMobile PhaseDetectionApplicationReference
1-Bromo-3-chloropropane (B140262)Newcrom R1Acetonitrile, Water, Phosphoric AcidUV/MSPurity Assessment sielc.com
Phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanolChiralcel ODHn-hexane:isopropanol (80:20)254 nmEnantiomer Resolution researchgate.net
N-Cbz-protected phosphoproline derivativesCellulose-based chiralNot specifiedNot specifiedPreparative Enantiomer Separation researchgate.net

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds and is well-suited for the determination of this compound and related volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a sample.

GC methods have been developed for the determination of residues of the related compound, 1-bromo-3-chloropropane, in pharmaceutical substances. cntropmed.com For example, a method using a DB-1 column with a flame ionization detector (FID) has been established for quantifying 1-bromo-3-chloropropane residues in piperaquine (B10710) phosphate (B84403). cntropmed.com This method demonstrated good linearity, recovery, and precision, with a low detection limit. cntropmed.com Headspace GC-MS is another common technique for analyzing volatile organic compounds like 1-bromo-3-chloropropane in various matrices, offering high sensitivity. analytice.comanalytice.com

For the analysis of this compound itself, GC-MS can be used to assess its purity. researchgate.net The technique is also invaluable for monitoring volatile organic compounds in water, with established methods for a wide range of substances including deuterated analogs of 1-bromo-3-chloropropane. usgs.gov

Table 2: GC Methods for Analysis of Related Halogenated Propanes

AnalyteTechniqueColumnDetectorLimit of Quantification (LOQ)Reference
1-Bromo-3-chloropropaneGCDB-1 (30m x 0.320mm, 3.0µm)FID0.002% in piperaquine phosphate cntropmed.com
1-Bromo-3-chloropropaneHS-GC/MSNot specifiedMS1 µg/L analytice.com
1-Bromo-3-chloropropaneHS-GC/MSNot specifiedMS0.25 µg / Media analytice.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and microwave spectroscopy each provide unique and complementary information about the molecule's structure, connectivity, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Regiochemistry

NMR spectroscopy is a cornerstone technique for determining the chemical structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms in this compound.

For this compound, the presence of the hydroxyl group would further influence the chemical shifts. The carbon bearing the hydroxyl group (C2) would be expected to have a chemical shift in the range of 60-70 ppm. The chemical shifts of the carbons attached to the bromine (C1) and chlorine (C3) would also be distinct. Analysis of the ¹H NMR spectrum, including chemical shifts and coupling constants, would confirm the connectivity and provide information about the relative stereochemistry of the protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 173.43 g/mol . nih.gov

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio). This results in a cluster of peaks for the molecular ion.

The fragmentation pattern provides further structural information. Common fragmentation pathways for halogenated alcohols include the loss of a halogen atom, a water molecule, or small alkyl fragments. Analysis of the fragmentation of the related compound 1-bromo-2-chloroethane (B52838) shows the complexity introduced by the presence of two different halogens, with multiple peaks corresponding to different isotopic combinations in the fragments. docbrown.info A similar, albeit more complex, pattern would be expected for this compound.

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound

Isotopic Compositionm/z (nominal)Relative Abundance (approx.)
C₃H₆⁷⁹Br³⁵ClO172High
C₃H₆⁸¹Br³⁵ClO174High
C₃H₆⁷⁹Br³⁷ClO174Moderate
C₃H₆⁸¹Br³⁷ClO176Moderate

Microwave Spectroscopy for Rotational Constants and Conformational Elucidation

Microwave spectroscopy is a high-resolution technique that provides information about the rotational constants of a molecule in the gas phase. From these constants, precise molecular geometries and conformational preferences can be determined.

Studies on the related compounds 1-chloropropan-2-ol and 1-bromopropan-2-ol have been conducted using microwave spectroscopy. researchgate.netrsc.org These studies have identified the presence of multiple conformational isomers for each molecule. researchgate.net For 1-bromopropan-2-ol, both the ³⁵Cl and ³⁷Cl isotopologues have been observed for different conformations. researchgate.net The analysis of the rotational spectra, aided by ab initio calculations, has confirmed the presence of weak intramolecular hydrogen bonds between the hydroxyl hydrogen and the halogen atom in the observed conformers. researchgate.net

Recent work combining microwave and Raman jet spectroscopy has provided a detailed characterization of the constitutional and conformational isomers of bromopropanol, drawing parallels with its chlorine analogs. rsc.org This research has allowed for the accurate determination of the nuclear quadrupole coupling tensors for bromine, providing insights into the strength of the intramolecular hydrogen bond. rsc.org

Raman Spectroscopy for Vibrational Fingerprinting and Conformational Studies

Raman spectroscopy is a powerful non-destructive technique used to obtain a unique vibrational fingerprint of a molecule. For this compound, it provides critical insights into its molecular structure and conformational isomerism. The analysis of Raman spectra allows for the identification of specific vibrational modes associated with its functional groups (C-Br, C-Cl, O-H, C-C, C-H).

Recent research on analogous halopropanols, such as 1-bromopropan-2-ol and 1-chloropropan-2-ol, has utilized Raman spectroscopy in conjunction with computational methods to study the complex conformational landscape. rsc.org These studies reveal that the molecule exists as a mixture of different conformers, primarily distinguished by the dihedral angles of their backbones. The most stable conformers are typically the gauche forms, stabilized by weak intramolecular hydrogen bonds between the hydroxyl hydrogen and the halogen atoms. researchgate.net For 1-bromopropan-2-ol, two distinct OH stretching bands in the Raman spectrum have been assigned to the gG' and g'G conformers. rsc.org Similar conformational behavior is expected for this compound.

The experimentally observed Raman shifts can be compared with frequencies predicted by ab initio calculations, such as those using Density Functional Theory (DFT), to confirm conformational assignments. rsc.orgresearchgate.net This synergy between experimental spectroscopy and theoretical calculations is crucial for a definitive structural analysis.

Table 1: Representative Raman Spectral Assignments for Halopropanols This table is based on data from analogous compounds like 1-bromopropan-2-ol and 1-chloropropan-2-ol, as specific experimental data for this compound is not detailed in the provided sources.

Vibrational ModeTypical Wavenumber (cm⁻¹)Conformer AssignmentReference
O-H Stretch3609 - 3619g'G (Hydrogen-bonded to Cl) rsc.org
O-H Stretch3598 - 3608gG' (Hydrogen-bonded to Br) rsc.org
C-H Stretch2800 - 3000- uni-muenchen.de
C-C Stretch800 - 1200- uni-muenchen.de
C-Br Stretch500 - 600- uni-muenchen.de
C-Cl Stretch600 - 800- uni-muenchen.de

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. blogspot.com While molecules with extensive conjugation (alternating single and double bonds) show strong absorptions, saturated compounds like this compound exhibit absorptions at much shorter wavelengths, typically in the far UV region (<200 nm).

The primary electronic transitions available for this compound involve the non-bonding (n) electrons on the oxygen, bromine, and chlorine atoms and the sigma (σ) electrons in the single bonds. The most likely transitions are from a non-bonding orbital to an antibonding sigma orbital (n → σ*). blogspot.com These transitions are characteristic of saturated alcohols and alkyl halides.

n → σ (C-O):* The oxygen atom's lone pair electrons can be excited into the antibonding orbital of the C-O bond.

n → σ (C-Br & C-Cl):* The lone pair electrons on the bromine and chlorine atoms can be excited into the antibonding orbitals of the respective carbon-halogen bonds.

These n → σ* transitions are generally of low molar absorptivity (ε) and occur at short wavelengths, often below the cutoff of standard UV-Vis spectrophotometers. blogspot.com Therefore, UV-Visible spectroscopy is of limited utility for the routine structural identification of this compound but can be used to detect impurities containing chromophores if they absorb at higher wavelengths.

Table 2: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsTypical Wavelength Range (nm)Chromophore
n → σ*Non-bonding to Sigma Antibonding180 - 220C-O, C-Br, C-Cl

Impurity Profiling and Quantification in Chemical Systems

As this compound is primarily used as a chemical intermediate, particularly in the synthesis of pharmaceuticals, its purity is of paramount importance. ontosight.aiiarc.fr Impurity profiling involves the identification and quantification of all potential contaminants in the material. These impurities can originate from starting materials, by-products of the synthesis, or degradation products.

Gas chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is the most effective technique for impurity profiling of volatile compounds like this compound and its related substances. iarc.franalytice.com The high separation efficiency of the GC column can resolve structurally similar impurities, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the ions. For instance, a method for quantifying 1-bromo-3-chloropropane as an impurity in pharmaceuticals has been established using GC-MS with a reported detection limit of 5 ppm. iarc.fr Similar methodologies are applicable to this compound.

Table 3: Potential Impurities in this compound and Analytical Methods

Potential ImpurityPotential OriginRecommended Analytical Technique
Epichlorohydrin (B41342)Unreacted starting materialGC-MS
1,3-Dichloropropan-2-olBy-product from reaction with HClGC-MS
1,3-Dibromopropan-2-olBy-product from reaction with HBrGC-MS
2-Bromo-3-chloropropan-1-olIsomeric by-productGC-MS, Chiral HPLC researchgate.net
1-Bromo-3-chloropropaneReduction or side reaction productGC-MS iarc.fr

Theoretical and Computational Chemistry Investigations of 1 Bromo 3 Chloropropan 2 Ol

Reaction Mechanism Elucidation via Computational Models

Transition State Characterization and Stability

In the realm of computational chemistry, the characterization of transition states is pivotal for understanding reaction mechanisms and predicting reaction rates. For reactions involving 1-bromo-3-chloropropan-2-ol, such as nucleophilic substitution, the transition state represents the highest energy point along the reaction coordinate. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine the geometry, energy, and vibrational frequencies of these transient structures.

A well-studied analogous reaction is the bimolecular nucleophilic substitution (SN2) reaction of a halide with a simple haloalkane, such as the reaction between a bromide ion and methyl chloride (CH3Cl). Computational studies of this type of reaction reveal a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group are partially bonded to the central carbon atom. The stability of this transition state, and thus the activation energy of the reaction, is highly dependent on factors like the nature of the nucleophile, the leaving group, and the solvent environment.

In a computational analysis of the SN2 reaction between a bromide nucleophile (Br-) and methyl chloride (CH3Cl), the activation energy (Ea) was calculated in different solvent environments using the Polarizable Continuum Model (PCM). researchgate.net The results highlight the significant influence of solvent polarity on the stability of the transition state and, consequently, the reaction rate.

SolventActivation Energy (Ea) (kcal/mol)
Gas Phase5.5
Cyclohexane11.8
Acetonitrile (B52724)16.2

This table illustrates the calculated activation energies for the SN2 reaction between Br- and CH3Cl in different media. The increasing activation energy with solvent polarity is due to the stabilization of the charged nucleophile in the reactant state, which is greater than the stabilization of the charge-dispersed transition state.

For this compound, similar computational approaches would be used to model its reactions, for instance, the intramolecular formation of an epoxide. This would involve locating the transition state for the internal SN2 reaction where the hydroxyl group acts as the nucleophile to displace one of the halide ions. The calculated activation barrier would provide insight into the kinetics of this cyclization reaction.

Theoretical Studies of Reaction Intermediates (e.g., Zwitterionic, Episulfonium Ions)

Theoretical studies are crucial for identifying and characterizing fleeting reaction intermediates that may not be directly observable experimentally. In reactions of this compound, various intermediates could be postulated depending on the reaction conditions and reactants.

Zwitterionic Intermediates: In certain polar, stepwise reactions, the formation of a zwitterionic intermediate, a molecule with both a positive and a negative formal charge, might be considered. Computational chemists use DFT methods to search the potential energy surface for minima corresponding to such species. However, in many cases, what might be postulated as a zwitterionic intermediate is found not to be a true intermediate (a stable minimum on the potential energy surface) but rather part of a continuous, concerted transition state. For example, in studies of [3+2] cycloaddition reactions, which are polar in nature, computational efforts to locate zwitterionic intermediates have often been unsuccessful, suggesting that the reactions proceed via a one-step, albeit asynchronous, mechanism. nih.govmdpi.comrsc.org All attempts to optimize postulated zwitterionic structures in these cycloadditions led back to the reactants or products, indicating they are not stable species on the reaction path. nih.gov

Episulfonium Ions: When this compound reacts with a sulfur nucleophile, such as a sulfide (B99878) ion (S2-) or a thiol, the formation of a cyclic episulfonium ion intermediate is a mechanistic possibility. This three-membered ring, containing a positively charged sulfur atom, would form through the displacement of one of the halide leaving groups. Computational studies on analogous reactions, like the reaction of 1,2-dihaloethanes with sulfur nucleophiles, are used to model the structure and stability of these cyclic intermediates. Ab initio and DFT calculations can predict the geometry of the episulfonium ring and the energy profile for its formation and subsequent ring-opening by another nucleophile. The calculations would help determine whether the reaction proceeds through this cyclic intermediate or via a direct substitution, and predict the regioselectivity and stereochemistry of the subsequent nucleophilic attack.

Solvation Effects and Environmental Modeling (e.g., Polarizable Continuum Model)

The solvent environment can dramatically influence the rates and mechanisms of chemical reactions. Computational chemistry accounts for these effects using various solvation models. One of the most widely used is the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium rather than as individual molecules. wikipedia.org This approach provides a good balance between accuracy and computational cost for modeling bulk solvent effects. wikipedia.org

The PCM calculates the free energy of solvation (ΔGsolv), which is the change in free energy when a molecule is transferred from the gas phase to the solvent. This energy is typically decomposed into electrostatic and non-electrostatic (cavitation, dispersion, and repulsion) components. uni-muenchen.de For a polar molecule like this compound, the electrostatic interactions with a polar solvent would be significant.

The accuracy of solvation free energy calculations can be improved by combining computational models with machine learning. A Machine-Learning Polarizable Continuum Model (ML-PCM) has been shown to reduce the mean unsigned error in predicting solvation free energies compared to standard PCM and other models. nih.gov

ModelMean Unsigned Error (kcal/mol)
PCM2.86
CPCM2.62
SMD2.28
ML-PCM (Model 1)1.11
ML-PCM (Model 2)0.89

This table presents a comparison of the Mean Unsigned Error for calculated solvation free energies for a dataset of molecules using different continuum solvation models, demonstrating the enhanced accuracy of the machine-learning-augmented approach. Data sourced from a study by Aghazadeh et al. (2021). nih.gov

By calculating the solvation free energies of reactants, transition states, and products, chemists can construct a free energy profile for a reaction in solution, providing a more accurate prediction of reaction kinetics and thermodynamics than gas-phase calculations alone.

Enzyme-Substrate Interaction Modeling in Biocatalysis (e.g., Homology Modeling)

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and efficiency. Understanding the interaction between an enzyme and its substrate at the molecular level is key to explaining this specificity and for engineering improved biocatalysts. Computational methods like molecular docking and homology modeling are central to this endeavor.

EnzymeSubstrateKm (mM)kcat (s-1)
HheC1,3-dichloro-2-propanol (B29581)0.01037

This table shows the Michaelis-Menten kinetic parameters for the conversion of 1,3-dichloro-2-propanol by the halohydrin dehalogenase HheC. The very low Km value indicates a high affinity of the enzyme for this substrate. nih.gov

Homology Modeling: When the crystal structure of a target enzyme is unknown, a reliable 3D model can often be built using homology modeling. This technique relies on the known experimental structure of a related homologous protein (the "template"). HheC and other halohydrin dehalogenases share sequence and structural similarity with the short-chain dehydrogenase/reductase (SDR) family of enzymes. nih.gov This relationship allows for the construction of homology models of HHDHs using SDR crystal structures as templates, providing a structural framework for further computational analysis.

Molecular Docking: With a 3D model of the enzyme, molecular docking simulations can be performed to predict the binding mode of a substrate like this compound within the active site. These simulations place the substrate in various orientations and conformations within the enzyme's binding pocket and score them based on intermolecular interactions. This helps identify the most likely binding pose. For HheC, site-directed mutagenesis studies, guided by such models, have identified a Ser-Tyr-Arg catalytic triad (B1167595) as crucial for catalysis. nih.govnih.gov Docking simulations would show the substrate's hydroxyl group positioned near the catalytic tyrosine (Tyr145), which acts as a base to deprotonate the hydroxyl, initiating the nucleophilic attack that forms the epoxide. nih.gov

Prediction and Validation of Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. The accuracy of these predictions is typically validated by comparing them to experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. docbrown.info For this compound, this method would predict the 13C and 1H chemical shifts. The accuracy of such predictions can be assessed by comparing calculated values for similar molecules with their experimental spectra. Generally, a strong linear correlation is observed between the calculated and experimental chemical shifts.

For halogenated alkanes, the electronegativity of the halogen atom significantly influences the chemical shift of the adjacent carbon. Chlorine, being more electronegative than bromine, causes a larger downfield shift. This trend is well-reproduced by DFT calculations.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)
Br-CH2-30.4(Reference Data Unavailable)
-CH2-Cl43.0(Reference Data Unavailable)

This table shows the experimental 13C NMR chemical shifts for 1-bromo-2-chloroethane (B52838). The carbon attached to the more electronegative chlorine atom resonates at a higher chemical shift (further downfield). docbrown.info Computational methods like GIAO-DFT are used to predict these shifts, and the calculated values typically show good agreement with experimental findings after linear scaling. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks in an IR spectrum. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. The calculated frequencies for specific bond stretches (e.g., O-H, C-Cl, C-Br) can be compared to experimental IR data to aid in peak assignment. Studies on halogenated propanols have shown that DFT calculations can accurately reproduce the key features of their IR spectra. nih.govnih.gov

Vibrational ModeExperimental Frequency (cm-1) for 3-chloro-1-propanol (B141029)Calculated Frequency (cm-1)
O-H stretch~3340 (broad)(Varies with level of theory)
C-Cl stretch~656(Varies with level of theory)

This table provides a comparison of characteristic experimental IR absorption frequencies for 3-chloro-1-propanol with the types of values that would be generated via computational methods. nih.govnih.govchemicalbook.com Calculated frequencies are often systematically scaled to improve agreement with experimental values.

Environmental Fate and Degradation Mechanisms of 1 Bromo 3 Chloropropan 2 Ol

Environmental Occurrence and Release Pathways

1-Bromo-3-chloropropan-2-ol is not known to occur naturally in the environment. Its presence is primarily attributed to its synthesis and application in various industrial sectors. The principal pathways for its release into the environment are linked to its use as a chemical intermediate.

Key industrial applications that may lead to its environmental release include:

Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds. lookchem.com

Agrochemical Industry: The compound is used as a precursor in the manufacturing of pesticides and other agricultural chemicals. lookchem.com

Cosmetics Industry: It finds application as a chemical intermediate in the formulation of cosmetic products. lookchem.com

Organic Synthesis: It is utilized as a reagent in a range of chemical reactions to produce other organic compounds. lookchem.com

Atmospheric Degradation Processes

The behavior and persistence of this compound in the atmosphere are governed by its susceptibility to photochemical reactions.

Photochemical Reactions with Hydroxyl Radicals

Direct experimental data on the reaction of this compound with photochemically-produced hydroxyl (OH) radicals are not available in the public domain. For structurally related haloalkanes, gas-phase reactions with OH radicals are considered a major degradation pathway in the troposphere. scbt.com It is anticipated that this compound would also be degraded in the atmosphere via this mechanism.

For the related compound 1-Bromo-3-chloropropane (B140262) , the rate constant for the vapor-phase reaction with photochemically-produced hydroxyl radicals has been estimated. guidechem.com This reaction is a key determinant of its atmospheric lifetime.

Estimation of Atmospheric Half-Life Kinetics

Due to the lack of specific experimental data for this compound, its atmospheric half-life has not been definitively calculated.

However, for the analogous compound 1-Bromo-3-chloropropane , the estimated atmospheric half-life is approximately 18 days. guidechem.comiarc.fr This estimation is based on its reaction with hydroxyl radicals at a typical atmospheric concentration. guidechem.com It is important to note that this value is for a different, though structurally similar, chemical and should be used with caution as a proxy for the atmospheric persistence of this compound. The presence of a hydroxyl group in this compound would likely alter its reactivity and, consequently, its atmospheric half-life compared to 1-Bromo-3-chloropropane.

Aquatic Fate and Transport

The fate of this compound in aquatic environments is influenced by processes such as volatilization from water surfaces and adsorption to solid matrices.

Volatilization from Water Surfaces

Specific data on the Henry's Law constant for this compound, which would determine its tendency to volatilize from water, is not available.

For the related compound 1-Bromo-3-chloropropane , an estimated Henry's Law constant of 2.5 x 10⁻⁴ atm-m³/mole suggests that it will volatilize from water surfaces. guidechem.com Based on this value, the estimated volatilization half-lives for a model river and a model lake are 8 hours and 6 days, respectively. guidechem.comiarc.fr These values are for a different chemical and may not accurately represent the behavior of this compound, as the hydroxyl group would increase its water solubility and likely reduce its rate of volatilization.

Adsorption Behavior to Sediment and Particulate Matter

There is no specific experimental data available for the adsorption of this compound to sediment and particulate matter. The soil adsorption coefficient (Koc) for this compound has not been reported.

For the related compound 1-Bromo-3-chloropropane , an estimated Koc value of 63 suggests it will have high mobility in soil and is not expected to significantly adsorb to sediment or particulate matter in water. guidechem.comiarc.fr Halogenated organic substances, in general, can be adsorbed by materials like activated carbon. hydronixwater.com By analogy to the degradation of 1,2-dibromo-3-chloropropane (B7766517) , it is suggested that the ultimate degradation products of similar compounds in water are likely to be smaller, more soluble molecules such as glycerol (B35011) and 2-chloro-3-hydroxy-1-propene. europa.eu

Data Tables

Table 1: Industrial Uses of this compound

Industrial Sector Application
Pharmaceutical Chemical Intermediate lookchem.com
Agrochemical Precursor for pesticides and other agrochemicals lookchem.com
Cosmetics Chemical Intermediate lookchem.com

Table 2: Estimated Environmental Fate Properties of Related Compounds

Parameter Compound Value Source
Atmospheric Half-life 1-Bromo-3-chloropropane ~18 days guidechem.comiarc.fr
Volatilization Half-life (River) 1-Bromo-3-chloropropane ~8 hours guidechem.comiarc.fr
Volatilization Half-life (Lake) 1-Bromo-3-chloropropane ~6 days guidechem.comiarc.fr
Soil Adsorption Coefficient (Koc) 1-Bromo-3-chloropropane ~63 guidechem.comiarc.fr
Aquatic Degradation Products (by analogy) 1,2-dibromo-3-chloropropane 2-chloro-3-hydroxy-1-propene, glycerol europa.eu

Disclaimer: The data in this table are for structurally related compounds and not for this compound. These values are provided for comparative purposes only and may not be representative of the actual environmental behavior of this compound.

Soil Fate and Mobility

The behavior of this compound in the soil environment is dictated by its physical and chemical properties, which influence its tendency to adsorb to soil particles or move through the soil profile.

Soil Adsorption Coefficients and Mobility Assessment

Given the presence of a hydroxyl (-OH) group in this compound, which can increase water solubility and potentially reduce adsorption compared to its non-hydroxylated counterpart, it is reasonable to infer that this compound would also exhibit high mobility in soil. Chemicals with high mobility are more likely to be transported through the soil column and may pose a risk to groundwater resources.

Table 1: Estimated Soil Adsorption and Mobility for a Structurally Related Compound

Compound Estimated Koc Value Mobility Classification
1-Bromo-3-chloropropane 63 High

Data is for a structurally similar compound and serves as an estimate.

Volatilization from Soil Surfaces

Volatilization, the process by which a substance evaporates from a surface, is another key factor in the environmental fate of a chemical. For the related compound 1-bromo-3-chloropropane, volatilization from both moist and dry soil surfaces is expected to be a significant process. guidechem.com The tendency to volatilize from moist soil is influenced by the compound's Henry's Law constant, which for 1-bromo-3-chloropropane is estimated at 2.5 x 10⁻⁴ atm-cu m/mole, indicating a likelihood of volatilization from water surfaces. guidechem.com Volatilization from dry soil is governed by the compound's vapor pressure. guidechem.com

While the addition of a hydroxyl group in this compound would lower its vapor pressure compared to 1-bromo-3-chloropropane, it is still expected to have some potential for volatilization from soil surfaces, although likely at a lower rate than its non-hydroxylated analog.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical by non-biological processes, such as reactions with water or light-driven processes.

Hydrolysis Kinetics in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Halogenated alkanes can undergo hydrolysis, and the rate can be influenced by factors like pH and temperature. Specific kinetic data for the hydrolysis of this compound is limited. However, by analogy to the structurally similar compound 1,2-dibromo-3-chloropropane (DBCP), it is known that such compounds are subject to both neutral and base-mediated hydrolysis. europa.eu The degradation of DBCP in water leads to the formation of products like 2-chloro-3-hydroxy-1-propene and glycerol, proceeding through intermediate haloalcohols. europa.eu This suggests that this compound would also be susceptible to hydrolysis, likely involving the nucleophilic substitution of the bromine and chlorine atoms by water or hydroxide (B78521) ions.

Advanced Oxidation Processes (AOPs) for Degradation (e.g., UV/H₂O₂ Systems)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). ufms.br The UV/H₂O₂ process, where hydrogen peroxide is photolyzed by ultraviolet light to generate hydroxyl radicals, is a common AOP.

Studies on similar compounds demonstrate the effectiveness of this technology. For instance, a kinetic model has been developed for the oxidation of 1,2-dibromo-3-chloropropane in water using a combination of hydrogen peroxide and UV radiation. ufms.br Research on the degradation of other organophosphorus flame retardants has also shown that UV/H₂O₂ processes can be effective, although the efficiency can vary depending on the specific chemical structure. nih.gov It is anticipated that this compound would be susceptible to degradation by AOPs like UV/H₂O₂, leading to its mineralization into simpler, less harmful compounds. researchgate.net

Photocatalytic Degradation Mechanisms (e.g., utilizing Titanium Dioxide)

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂), is another promising AOP for water purification. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which can react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that degrade organic pollutants. unina.it

While specific studies on the photocatalytic degradation of this compound are not prominent in the searched literature, the process has been shown to be effective for a wide range of halogenated organic compounds. nrel.gov The anatase form of TiO₂ is often used due to its high photocatalytic activity, chemical stability, and availability. unt.edu The mechanism involves the adsorption of the pollutant onto the TiO₂ surface, followed by oxidation by the photogenerated reactive species. It is highly probable that this compound can be effectively degraded through this process, breaking the carbon-halogen and carbon-carbon bonds, ultimately leading to mineralization.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
1-Bromo-3-chloropropane
1,2-Dibromo-3-chloropropane (DBCP)
2-chloro-3-hydroxy-1-propene
Allyl chloride
Epichlorohydrin (B41342)
Epibromohydrin (B142927)
Glycerol
Hydrogen bromide
Hydrogen peroxide

Biotic Degradation (Biodegradation)

The breakdown of this compound in the environment can occur through biological processes, primarily driven by microbial activity.

Microbial Degradation Pathways and Kinetics

The microbial degradation of halogenated alcohols like this compound is facilitated by specific enzymes capable of cleaving carbon-halogen bonds. While kinetic data for this specific compound is not detailed in the available literature, the degradation pathway can be inferred from studies on similar short-chain halohydrins. The primary mechanism involves a two-step enzymatic process.

Initially, a haloalkane dehalogenase (HLD) enzyme acts on the compound. nih.gov These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond to form an epoxide intermediate, such as epibromohydrin or epichlorohydrin, releasing a halide ion in the process. nih.govmolbase.com HLDs are known to act on a variety of halogenated compounds, making them key players in the bioremediation of such pollutants. nih.gov

Following the initial dehalogenation, the resulting epoxide is hydrolyzed by an epoxide hydrolase enzyme. This step opens the epoxide ring, adding a hydroxyl group and converting the intermediate into a diol. molbase.com In the case of this compound, this pathway would ultimately lead to the formation of glycerol, which can be readily assimilated into central microbial metabolism. molbase.com

The table below outlines the proposed enzymatic pathway for the degradation of this compound.

StepEnzymeReaction DescriptionPrecursorProduct(s)
1Haloalkane Dehalogenase (HLD)Intramolecular substitution (hydrolytic dehalogenation) where the hydroxyl group attacks the carbon with the halogen, displacing the halide ion to form an epoxide.This compoundEpichlorohydrin or Epibromohydrin + Halide ion (Br⁻ or Cl⁻)
2Epoxide HydrolaseHydrolysis of the epoxide ring, adding a water molecule across the C-O bond.Epichlorohydrin or Epibromohydrin3-chloro-1,2-propanediol or 3-bromo-1,2-propanediol
3Haloalcohol DehalogenaseA second dehalogenation step would convert the remaining halopropanediol to glycerol.3-chloro-1,2-propanediol or 3-bromo-1,2-propanediolGlycerol + Halide ion (Cl⁻ or Br⁻)

This table represents a generalized pathway based on the degradation of similar compounds as described in the literature. nih.govmolbase.com

Bioconcentration Potential in Aquatic Organisms

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. The potential for a substance to bioconcentrate is often estimated using its octanol-water partition coefficient (LogP or Log Kow). A higher LogP value generally indicates a greater potential for accumulation in the fatty tissues of aquatic organisms.

For this compound, a specific Bioconcentration Factor (BCF) from experimental studies was not available in the reviewed literature. However, computational models provide an estimated value for its lipophilicity.

ParameterPredicted ValueSource
XLogP3-AA1.0PubChem molbase.com

The predicted XLogP3-AA value of 1.0 is relatively low. molbase.com Substances with a LogP value less than 3 are generally considered to have a low potential for bioconcentration in aquatic organisms. This suggests that this compound is not expected to significantly accumulate in the food chain.

Ultrasonic Degradation Mechanisms for Organic Pollutants

Ultrasonic degradation is an advanced oxidation process that uses high-frequency sound waves to break down organic pollutants in water. The primary mechanism is not a direct interaction of the sound waves with the pollutant molecules, but rather the phenomenon of acoustic cavitation.

The process involves the formation, growth, and violent collapse of microscopic bubbles in the liquid. This collapse generates transient "hot spots" with extremely high local temperatures and pressures. These conditions cause the sonolysis of water molecules, splitting them into highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can effectively degrade a wide range of organic compounds.

For this compound, the degradation would proceed via attack by these hydroxyl radicals, leading to dehalogenation and oxidation, ultimately breaking the compound down into smaller molecules, carbon dioxide, and water. The efficiency of this degradation can be influenced by factors such as ultrasound frequency and power, temperature, and the presence of other substances that can enhance radical production.

The table below summarizes the key stages of the ultrasonic degradation process.

StageDescriptionKey Species
1. Cavitation High-frequency ultrasound creates and collapses microscopic bubbles in the aqueous solution.Water (H₂O)
2. Hot Spot Formation The collapse of cavitation bubbles generates localized zones of intense heat and pressure.-
3. Radical Generation Water molecules within the collapsing bubbles undergo pyrolysis (sonolysis) to form highly reactive radicals.Hydroxyl radicals (•OH), Hydrogen atoms (•H)
4. Pollutant Attack Hydroxyl radicals attack the this compound molecule, initiating oxidation and dehalogenation reactions.•OH, C₃H₆BrClO
5. Mineralization Continued oxidation breaks down the initial molecule and its intermediates into simpler, less harmful substances.CO₂, H₂O, Br⁻, Cl⁻

This table describes the general mechanism of ultrasonic degradation for organic pollutants.

Biotransformation and Metabolite Research of 1 Bromo 3 Chloropropan 2 Ol

Enzyme-Mediated Metabolic Pathways

The biotransformation of 1-bromo-3-chloropropan-2-ol and its parent compounds involves several key enzyme-mediated pathways that determine their toxicokinetics. The primary routes of metabolism are oxidative reactions catalyzed by the cytochrome P450 system and conjugation reactions with glutathione (GSH). nih.gov These pathways can lead to either detoxification or metabolic activation, producing reactive intermediates. cdc.gov

Cytochrome P450-Mediated Oxidation Mechanisms

The predominant metabolic pathway for related haloalkanes like 1,2-dibromo-3-chloropropane (B7766517) (DBCP) is oxidation by the cytochrome P450 (CYP450) monooxygenase system. cdc.govcdc.gov This process is crucial in the biotransformation of the compound, leading to the formation of various oxidized metabolites.

Research on the action of P450cam (CYP101) on DBCP demonstrates that the enzymatic activity is dependent on oxygen concentration and includes hydroxylation. nih.gov Under aerobic conditions, the major product of this P450-mediated activity is 1-bromo-3-chloroacetone, formed through hydroxylation of the substrate. nih.gov The oxidative metabolism of DBCP is proposed to proceed through the formation of epoxy derivatives, which can then be further hydrolyzed and dehalogenated. cdc.gov These oxidative pathways can also lead to the formation of intermediates such as α-chlorohydrin or α-bromohydrin, which may be further metabolized to compounds like 3-chlorolactic acid or oxalic acid. cdc.gov The initial oxidation is a critical step that can precede conjugation or further breakdown of the molecule.

Glutathione (GSH) Conjugation Pathways

Conjugation with glutathione (GSH) is a significant pathway in the metabolism of this compound and related compounds. nih.gov This process is part of the mercapturic acid pathway, which generally serves to detoxify electrophilic xenobiotics by making them more water-soluble for excretion. nih.gov The pathway begins with the formation of a thioether bond between GSH and the xenobiotic, a reaction often catalyzed by glutathione S-transferases (GSTs). nih.gov The resulting glutathione S-conjugate is subsequently metabolized into cysteine and N-acetyl cysteine S-conjugates (mercapturates), which are typically excreted in urine or bile. nih.gov

In the context of halogenated propanes, GSH conjugation can have a dual role. While it serves as a detoxification mechanism in the liver, it can also be a toxifying mechanism in other organs, such as the testes. cdc.gov This bioactivation is linked to the formation of reactive intermediates following the initial conjugation step. nih.govcdc.gov For instance, the GSH conjugate of DBCP can be converted to a reactive thiiranium ion (also known as an episulfonium ion) through the loss of a halide ion. nih.govnih.gov This reactive intermediate is implicated in the toxic effects of the parent compound. nih.gov

Role of Specific Enzymes (e.g., Glutathione Transferase, Monoamine Oxidase) in Biotransformation

Glutathione S-transferases (GSTs) are the primary enzymes responsible for catalyzing the conjugation of glutathione with xenobiotics and play a central role in the biotransformation of halogenated propanes. nih.govnih.gov These enzymes exist as various isozymes with differing catalytic activities toward specific substrates. nih.gov

Studies have shown that both rat and human GSTs readily metabolize DBCP, with the rate of metabolism varying between different isozymes. nih.gov In rats, GSTs are active in the liver, kidney, and testes, with the rate of formation of water-soluble metabolites being highest in the liver. nih.gov Research using purified rat GST isozymes demonstrated significant differences in their ability to conjugate DBCP with GSH. Similarly, purified human GST forms also exhibit distinct activity levels. nih.gov

Below is a table summarizing the relative GSH conjugation activity of various purified rat and human GST isozymes with 1,2-dibromo-3-chloropropane (DBCP).

SpeciesGST IsozymeRelative Conjugation Activity
RatGST 3-3Highest
RatGST 2-2High
RatGST 12-12High
RatGST 1-1Medium
RatGST 4-4Low
RatGST 8-8Low
RatGST 7-7Low
HumanGST A1-2Highest
HumanGST A2-2High
HumanGST A1-1High
HumanGST M1a-1aMedium
HumanGST M3-3Low
HumanGST P1-1Low
Data sourced from a study on the metabolism of 1,2-dibromo-3-chloropropane by glutathione S-transferases. nih.gov

Metabolite Identification and Characterization

The identification of metabolites in biological fluids is essential for understanding the complete metabolic fate of a xenobiotic. For halogenated propanes, research has focused on isolating and characterizing metabolites from urine and bile to elucidate the biotransformation pathways. nih.gov

Isolation and Identification of Urinary Metabolites

Following administration of DBCP to rats, a significant portion of the dose is excreted in the urine as various metabolites. cdc.govindustrialchemicals.gov.au At least 20 distinct metabolites have been detected in the urine of rats exposed to radioactively labeled DBCP. cdc.gov The presence of mercapturic acids in the urine is a clear indicator that metabolic intermediates have reacted with glutathione. cdc.gov

Studies using 13C-labeled DBCP and NMR spectroscopy have successfully identified the structures of several key metabolites in the urine and bile of male rats. nih.gov In urine, the metabolites exist as N-acetylcysteinyl conjugates. nih.gov

The table below lists the chemical structures of the DBCP-derived moieties of five metabolites identified in rat urine, where 'R' represents the N-acetylcysteinyl group.

Metabolite MoietyProposed Formation Pathway
E-RSCH₂CH=CHClRadical-initiated dehydrobromination followed by GSH conjugation. nih.gov
Z-RSCH₂CH=CHClRadical-initiated dehydrobromination followed by GSH conjugation. nih.gov
RSCH₂CHOHCH₂ClDirect GSH conjugation and hydrolysis via a thiiranium ion intermediate. nih.gov
RSCH₂CHOHCH₂OH (labeled at C3)Oxidation at the chloromethyl group, dehydrohalogenation to 2-bromopropenal, GSH addition, and reduction. nih.gov
RSCH₂CHOHCH₂OH (labeled at C1)Oxidation at the bromomethyl group, dehydrohalogenation to 2-bromopropenal, GSH addition, and reduction. nih.gov
Metabolites identified in the urine of male rats treated with [3-¹³C]DBCP. nih.gov

Characterization of Reactive Intermediates in Metabolic Processes (e.g., Episulfonium Ions)

A critical aspect of the biotransformation of certain halogenated alkanes is the formation of reactive intermediates that can mediate toxicity. nih.gov In the case of DBCP, compelling evidence points to the formation of a reactive episulfonium ion (also known as a thiiranium ion) from the initial glutathione conjugate. nih.govnih.gov

The mechanism involves the initial GSH conjugation, likely at the C1 position, followed by an intramolecular attack by the sulfur atom, which displaces the halogen at the adjacent carbon, forming a strained, three-membered episulfonium ring. nih.govnih.gov This electrophilic intermediate is highly reactive and is considered a key player in the DNA damage and organ toxicity associated with DBCP. nih.govnih.gov

Investigations using deuterium-labeled DBCP have provided strong support for this mechanism. nih.gov The quantitative retention of deuterium in several biliary GSH conjugates isolated from rats is consistent with a pathway involving an episulfonium ion intermediate. nih.gov In contrast, another metabolite was found to lose deuterium atoms, suggesting its formation occurred via a P450-mediated oxidative mechanism. nih.gov The formation of these episulfonium ions represents a bioactivation pathway, turning a less reactive parent compound into a potent, short-lived toxicant. nih.gov

Investigation of Biochemical Interactions (e.g., Glutathione Depletion)

The biochemical interactions of this compound, particularly its engagement with glutathione (GSH), are critical to understanding its metabolic fate and toxicological profile. While direct and extensive research on this compound's interaction with glutathione is limited, significant insights can be drawn from studies of structurally analogous compounds, such as 1,2-dibromo-3-chloropropane (DBCP). The metabolism of such halogenated hydrocarbons often involves conjugation with glutathione, a key cellular antioxidant, leading to the depletion of intracellular GSH levels.

The primary mechanism for the biotransformation of many xenobiotics, including halogenated propanes, is through glutathione S-transferases (GSTs). These enzymes catalyze the nucleophilic attack of the sulfur atom of glutathione on the electrophilic carbon centers of the xenobiotic. In the case of this compound, the presence of bromine and chlorine atoms creates electrophilic sites susceptible to such reactions. This enzymatic conjugation is a critical step in the detoxification process, rendering the compound more water-soluble and facilitating its excretion from the body, typically as mercapturic acids.

Studies on the related compound, 1,2-dibromo-3-chloropropane, have demonstrated that its metabolism is heavily reliant on glutathione conjugation. Research has shown that the rate of formation of water-soluble metabolites of DBCP is significant in the liver, kidney, and testis, organs where GSTs are abundant. Furthermore, pretreatment of cells with a glutathione-depleting agent markedly decreased the covalent binding of reactive DBCP metabolites to macromolecules, indicating that glutathione conjugation is a primary detoxification pathway. nih.gov The liver is considered a major site for this conjugation process. cdc.gov

The proposed metabolic pathway for DBCP, which can be extrapolated to this compound, involves the formation of epoxide intermediates through cytochrome P450 oxidation. These reactive epoxides can then be detoxified by glutathione conjugation. cdc.govcdc.gov This reaction prevents the epoxides from binding to critical cellular components like DNA and proteins, which could otherwise lead to cellular damage and toxicity.

The depletion of glutathione is a significant consequence of this metabolic process. As the cell's glutathione reserves are consumed in the conjugation reaction, its capacity to neutralize other reactive oxygen species and electrophilic compounds diminishes. This can lead to a state of oxidative stress, where there is an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. Oxidative stress is implicated in a variety of cellular injuries and pathologies.

The table below summarizes key findings from research on the closely related compound 1,2-dibromo-3-chloropropane, which provides a strong basis for understanding the likely biochemical interactions of this compound.

ParameterFinding for 1,2-dibromo-3-chloropropane (DBCP)Implication for this compound
Primary Metabolic Pathway Glutathione conjugation catalyzed by Glutathione S-transferases (GSTs). nih.govLikely undergoes a similar glutathione conjugation pathway due to structural similarity.
Key Metabolites Mercapturic acids detected in urine. cdc.govExpected to be metabolized to corresponding mercapturic acids for excretion.
Role of Glutathione Serves as a primary detoxification mechanism. nih.govcdc.govGlutathione is crucial for the detoxification of this compound.
Effect on Glutathione Levels Depletion of nonprotein sulfhydryl (GSH) groups in various tissues. cdc.govExposure is expected to lead to a reduction in cellular glutathione levels.
Enzymes Involved Cytochrome P450 for initial oxidation and various GST isozymes for conjugation. nih.govcdc.govA similar enzymatic profile is likely involved in its metabolism.

Q & A

Q. What are the key synthetic pathways for 1-bromo-3-chloropropan-2-ol, and what experimental conditions optimize its yield?

this compound is synthesized via metabolic pathways involving halogenated propane derivatives. For example, in rats, it is formed as a metabolite of 1,2-dibromo-3-chloropropane through dehalogenation and hydroxylation reactions . Laboratory synthesis may involve:

  • Epoxide ring-opening : Reacting epichlorohydrin or epibromohydrin with hydrobromic acid under controlled pH (5–7) and temperature (25–40°C).
  • Halogen exchange : Substituting chlorine or bromine in α-chlorohydrin or α-bromohydrin derivatives using NaBr or NaCl in polar aprotic solvents.
    Optimize yield by monitoring reaction time (6–12 hours) and using catalysts like tetrabutylammonium bromide .

Q. What analytical methods are recommended for confirming the structural identity and purity of this compound?

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) and electron ionization (70 eV). Key fragments: m/z 157 [M-Br]⁺, m/z 79/81 [Br⁺] .
  • ¹H/¹³C NMR : In CDCl₃, expect signals at δ 3.8–4.2 ppm (CH₂Br/CH₂Cl) and δ 70–75 ppm (C-Br/C-Cl) .
  • FT-IR : Peaks at 650 cm⁻¹ (C-Br) and 730 cm⁻¹ (C-Cl) confirm halogen presence .

Q. What are the acute toxicity profiles and recommended safety protocols for handling this compound?

this compound is toxic via ingestion, dermal contact, and inhalation. Key hazards include:

  • Skin/eye irritation : Use nitrile gloves and safety goggles.
  • Respiratory toxicity : Work in a fume hood with <1 ppm airborne exposure limits .
    Store at 0–6°C in amber glass vials to prevent decomposition .

Advanced Research Questions

Q. How does this compound participate in metabolic pathways, and what biomarkers indicate its exposure?

In vivo, this compound is metabolized via conjugation with glutathione (GSH), forming S-[1-(2-hydroxy)propyl] cysteine (Metabolite V) and 1,3-(bis-cysteine)propan-2-ol (Metabolite VII). These metabolites serve as biomarkers in urine or blood samples. Detect using LC-MS/MS with a C18 column and MRM transitions m/z 238 → 121 (V) and m/z 297 → 164 (VII) .

Q. How can researchers resolve contradictions in reported reactivity data for halogenated propanols?

Discrepancies in reactivity (e.g., nucleophilic substitution rates) may arise from:

  • Steric effects : Bulky substituents in derivatives like 3-bromo-2-methylpropan-1-ol slow SN2 reactions .
  • Solvent polarity : Use DFT calculations (B3LYP/6-311+G(d,p)) to model solvent effects on transition states. Validate experimentally in DMSO vs. hexane .
  • Trace impurities : Characterize batches via ICP-OES to rule out metal catalysts (e.g., Fe³⁺) altering reaction pathways .

Q. What role does this compound play in synthesizing chiral intermediates for pharmaceuticals?

This compound serves as a precursor for chiral epoxides (e.g., epichlorohydrin) used in β-blocker synthesis. Key steps:

  • Asymmetric oxidation : Use Sharpless epoxidation conditions (Ti(OiPr)₄, (+)-DET, TBHP) to achieve >90% enantiomeric excess .
  • Ring-opening reactions : React with amines (e.g., isopropylamine) in THF at −20°C to form amino alcohols .

Q. How can computational chemistry predict the environmental persistence of this compound?

  • QSPR models : Use EPI Suite to estimate biodegradation (BIOWIN <2.5) and bioaccumulation (log Kow = 1.8) .
  • MD simulations : Analyze hydrolysis half-lives in aqueous environments (pH 7, 25°C) using Amber force fields. Predicted t₁/₂ ≈ 120 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-chloropropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-chloropropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.